molecular formula C7H7NO2S B2568790 2-(Ethenesulfonyl)pyridine CAS No. 349491-22-1

2-(Ethenesulfonyl)pyridine

Cat. No.: B2568790
CAS No.: 349491-22-1
M. Wt: 169.2
InChI Key: DXYQUJZXESJFQB-UHFFFAOYSA-N
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Description

2-(Ethenesulfonyl)pyridine is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-2-11(9,10)7-5-3-4-6-8-7/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYQUJZXESJFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349491-22-1
Record name 2-(ethenesulfonyl)pyridine
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Foundational & Exploratory

Technical Guide: 2-(Ethenesulfonyl)pyridine – Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethenesulfonyl)pyridine (2-ESP), often referred to as 2-pyridyl vinyl sulfone, represents a "privileged" scaffold in covalent drug discovery and chemoproteomics. Unlike simple acrylamides or phenyl vinyl sulfones, 2-ESP possesses a unique "switchable" electrophilicity . The basic nitrogen atom on the pyridine ring allows the molecule's reactivity to be tuned by local pH or specific hydrogen-bonding interactions within a protein active site.

This guide details the physicochemical basis of this reactivity, robust synthetic routes, and standardized protocols for characterizing its kinetic profile against cysteine nucleophiles.

Molecular Architecture & Electronic Properties

The efficacy of 2-ESP as a covalent warhead stems from the synergistic electronic effects of the sulfone group and the pyridine ring.

The "Switchable" Activation Mechanism

The vinyl sulfone group is inherently electrophilic due to the strong electron-withdrawing nature of the sulfone (


). However, the 2-position of the pyridine ring introduces a pH-dependent gain in reactivity.
  • Neutral State (pH > 7.0): The pyridine nitrogen is unprotonated. The molecule acts as a moderate Michael acceptor, stable in cytosolic conditions.

  • Protonated State (pH < 5.0 or Active Site Assisted): Upon protonation (or H-bond donation from an acidic residue like Asp/Glu), the pyridinium ion exerts a powerful inductive effect (-I), significantly lowering the LUMO energy of the vinyl group. This accelerates nucleophilic attack by orders of magnitude.

Comparative Electrophilicity

The following table situates 2-ESP within the landscape of common covalent warheads.

Warhead ClassReactivity (k₂)ReversibilitySpecificity Drivers
AcrylamideLow to ModerateIrreversibleSteric fit, H-bonding
Vinyl Sulfone (Phenyl)ModerateIrreversibleDipole interactions
This compound Tunable (High upon activation) Irreversible Protonation/H-bonding (Asp/Glu)
Vinyl KetoneVery HighIrreversibleLow specificity (Promiscuous)

Reactivity Profile & Mechanism[1]

The Michael Addition Pathway

The reaction proceeds via a soft nucleophilic attack of a thiolate anion (from Cysteine) onto the


-carbon of the vinyl group.

ReactionMechanism Figure 1: Mechanism of pH-dependent activation and Michael addition of 2-ESP. ESP_Neutral 2-ESP (Neutral) ESP_Active 2-ESP (Protonated/Activated) [High Electrophilicity] ESP_Neutral->ESP_Active H+ / Asp-COOH TS Transition State (Thiolate Attack) ESP_Active->TS R-S⁻ (Cysteine) Carbanion Stabilized Carbanion Intermediate TS->Carbanion Product Thioether Adduct (Stable) Carbanion->Product Rapid Protonation

Figure 1: The protonated species acts as the primary electrophile in acidic environments or catalytic pockets.

Selectivity (Cys vs. Lys)

2-ESP is highly selective for Cysteine (soft nucleophile) over Lysine (hard nucleophile). The transition state is stabilized by the orbital overlap between the sulfur lone pair and the low-lying


 orbital of the vinyl sulfone. Lysine modification typically requires significantly higher pH (>9.0) or specific positioning that deprotonates the 

-amino group.

Synthetic Routes[2][3][4][5][6][7]

Direct sulfonylation of pyridine at the C2 position is difficult.[1] The most robust route involves S-alkylation of 2-mercaptopyridine followed by oxidation and elimination.

SynthesisRoute Figure 2: Standard synthetic workflow for generating the 2-ESP warhead. Start 2-Mercaptopyridine Step1 S-Alkylation (1-bromo-2-chloroethane, K2CO3) Start->Step1 Inter1 Intermediate: 2-((2-chloroethyl)thio)pyridine Step1->Inter1 Step2 Oxidation (mCPBA or Oxone) Inter1->Step2 Inter2 Intermediate: 2-((2-chloroethyl)sulfonyl)pyridine Step2->Inter2 Step3 Elimination (Dehydrohalogenation) (Et3N or DBU) Inter2->Step3 Final Product: This compound Step3->Final

Figure 2: Three-step synthesis from commercially available 2-mercaptopyridine.

Experimental Protocols

Synthesis of this compound

Note: Conduct all reactions in a fume hood. Vinyl sulfones are potent irritants.

Step 1: Thioether Formation [2]

  • Dissolve 2-mercaptopyridine (10 mmol) in DMF (20 mL).

  • Add potassium carbonate (

    
    , 15 mmol) and stir for 10 min.
    
  • Add 1-bromo-2-chloroethane (12 mmol) dropwise.

  • Stir at RT for 4 hours. Quench with water, extract with EtOAc.

  • Checkpoint: Verify mass (M+H) via LC-MS.

Step 2: Oxidation [3]

  • Dissolve the thioether intermediate in DCM (50 mL) at 0°C.

  • Slowly add mCPBA (2.2 equiv) or Oxone (aqueous solution).

  • Stir overnight, allowing to warm to RT.

  • Wash with saturated

    
     (to remove benzoic acid byproduct) and brine.
    

Step 3: Elimination to Vinyl Sulfone

  • Dissolve the sulfone intermediate in DCM.

  • Add Triethylamine (

    
    , 1.5 equiv) at 0°C.
    
  • Stir for 2-4 hours. The elimination of HCl is usually rapid.

  • Concentrate and purify via silica gel chromatography (Hexanes:EtOAc).

Kinetic Assay (Thiol Reactivity Profiling)

This protocol determines the second-order rate constant (


) using L-Cysteine or Glutathione (GSH).

Materials:

  • Phosphate buffer (50 mM, pH 7.4 and pH 5.0 for comparison).

  • L-Cysteine stock (10 mM in buffer, freshly prepared).

  • 2-ESP stock (10 mM in DMSO).

  • UV-Vis Spectrophotometer (monitoring absorbance at 260–280 nm, or loss of thiol via Ellman's reagent).

Procedure (Pseudo-first-order conditions):

  • Setup: In a quartz cuvette, mix buffer to a final volume of 1 mL.

  • Substrate: Add 2-ESP to a final concentration of 50

    
    M.
    
  • Nucleophile: Add L-Cysteine to a final concentration of 500

    
    M (10-fold excess).
    
  • Measurement: Immediately monitor the decay of the vinyl sulfone UV signature (approx. 260 nm) or quench aliquots at time points into Ellman's reagent (DTNB) to measure remaining free thiol.

  • Calculation: Plot

    
     vs. time to obtain 
    
    
    
    .

Applications in Drug Discovery[2][4][10][11]

Covalent Fragment Screening

2-ESP fragments are used to target "cryptic" cysteines. The pyridine nitrogen can coordinate with metal ions or hydrogen bond with residues like Asp66 in DDAH (Dimethylarginine Dimethylaminohydrolase), activating the warhead only when bound in the correct orientation. This reduces off-target toxicity compared to constitutively reactive warheads.

Proteomic Profiling

Due to its stability in plasma but high reactivity in specific pockets, biotinylated 2-ESP derivatives are used as activity-based probes (ABPs) to map the "reactome" of cancer cell lines, identifying functional cysteines in enzymes such as deubiquitinases and kinases.

References

  • Mechanistic Basis of Switchable Electrophiles: Ahn, Y. C., et al.[4] "Discovery of 4,4′-Dipyridylsulfide Analogs as 'Switchable Electrophiles' for Covalent Inhibition."[4] ACS Chemical Biology (2021).[4] [4]

  • Covalent Inhibitor Design & Warhead Chemistry: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry (2019).

  • Thiol-Ene Kinetics and Protein Bioconjugation: Li, H., et al. "Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation." Chemistry – A European Journal (2014).[5]

  • Applications in WRN Helicase Inhibition: Biamonte, M. A., et al.[6] "Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN." ACS Chemical Biology (2023).

  • General Vinyl Sulfone Synthesis & Utility: Meadows, D. C., & Gervay-Hague, J.[5] "Vinyl sulfones: Synthetic preparations and medicinal chemistry applications."[5][7][8] Medicinal Research Reviews (2006).[5]

Sources

mechanism of action of pyridine-based vinyl sulfones

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism, synthesis, and kinetic evaluation of pyridine-based vinyl sulfones, a class of targeted covalent inhibitors (TCIs) optimized for cysteine proteases (e.g., cathepsins, rhodesain, falcipain).

An In-Depth Technical Guide for Drug Discovery

Executive Summary

Pyridine-based vinyl sulfones represent a sophisticated evolution of the Michael acceptor warhead. While traditional phenyl vinyl sulfones (e.g., K11777) have validated the vinyl sulfone moiety as a potent cysteine trap, the incorporation of a pyridine ring offers two distinct mechanistic advantages:

  • Electronic Tuning: The electron-withdrawing nitrogen atom decreases the electron density of the vinyl group via the sulfone bridge, enhancing electrophilicity (

    
    ) without compromising metabolic stability.
    
  • Solubility & Recognition: The pyridyl nitrogen acts as a hydrogen bond acceptor, improving water solubility and enabling specific interactions within the S1' or S2 subsites of the target enzyme.

Chemical Mechanism of Action

The core mechanism is an irreversible Michael addition (1,4-conjugate addition) . The vinyl sulfone acts as a "soft" electrophile, preferentially reacting with "soft" nucleophiles like the thiolate anion of a catalytic cysteine residue.

The Reaction Coordinate
  • Non-Covalent Association (

    
    ):  The peptidyl or scaffold portion of the inhibitor binds to the enzyme's substrate-binding cleft (S2, S1 pockets), positioning the vinyl group adjacent to the active site cysteine.
    
  • Nucleophilic Attack (

    
    ):  The catalytic cysteine thiolate (activated by a histidine base) attacks the 
    
    
    
    -carbon of the vinyl sulfone.
  • Transition State Stabilization: The resulting carbanion/enolate is stabilized by the adjacent sulfone group. In pyridine-based analogs, the electron-deficient pyridine ring further stabilizes this intermediate via inductive effects (-I effect).

  • Protonation: The

    
    -carbon is protonated (likely by the active site histidine), forming a stable, covalent thioether adduct.
    
Visualization: The Covalent Capture Pathway

VS_Mechanism cluster_legend Key Interactions Enz Free Enzyme (Cys-S⁻ / His-H⁺) Complex Michaelis Complex (E·I) Enz->Complex Binding (KI) Inhib Pyridine Vinyl Sulfone (Michael Acceptor) Inhib->Complex TS Transition State (Enolate Anion) Complex->TS Nucleophilic Attack (k_inact) Adduct Covalent Adduct (Thioether Bond) TS->Adduct Protonation (Irreversible) Text1 Pyridine Ring: Enhances Electrophilicity via Inductive Effect

Figure 1: The kinetic pathway of covalent inhibition. The pyridine moiety enhances the rate of the nucleophilic attack step (


) by withdrawing electron density from the sulfone-vinyl system.

Structural Biology & Selectivity

Unlike non-specific alkylators (e.g., iodoacetamide), pyridine vinyl sulfones achieve selectivity through "address" and "warhead" synergy.

FeatureFunction in MOA
Vinyl Group (

-carbon)
The electrophilic center.[1] Reacts exclusively with the catalytic thiolate.
Sulfone Bridge (-SO₂-) Activates the vinyl group and provides H-bond acceptors for the oxyanion hole or backbone amides.
Pyridine Ring (P1' Position) Reactivity Tuner: Lowers the LUMO energy of the vinyl group.Binding: Nitrogen acts as an H-bond acceptor for S1' residues (e.g., Trp/Gln).
Peptidyl Scaffold (P2/P3) Dictates

. Fits into the S2 hydrophobic pocket (often preferring Leu/Phe for cathepsins).

Causality Insight: The substitution of a phenyl ring (as in K11777) with a pyridine ring often results in a 2-5 fold increase in


 due to the electron-withdrawing nature of the heterocycle, while simultaneously lowering logP (increasing hydrophilicity).

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., NMR confirmation of geometry, positive controls in kinetics).

Synthesis: Horner-Wadsworth-Emmons (HWE) Olefination

The most reliable route to trans-vinyl sulfones is the HWE reaction. This ensures the correct geometry required for active site fitting.

Reagents:

  • Phosphonate: Diethyl ((pyridin-2-ylsulfonyl)methyl)phosphonate.

  • Aldehyde: Peptidyl aldehyde (e.g., Boc-Phe-CHO).

  • Base: LiHMDS or NaH.

Step-by-Step Protocol:

  • Activation: Dissolve the phosphonate (1.2 equiv) in anhydrous THF under Argon. Cool to 0°C.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 20 min. Checkpoint: Solution should turn slight yellow/orange (carbanion formation).

  • Coupling: Add the peptidyl aldehyde (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2][3]
    
  • Validation:

    
    -NMR must show vinyl protons as a doublet of doublets with 
    
    
    
    , confirming the (E)-geometry.
Kinetic Characterization ( )

Since these are irreversible inhibitors,


 is time-dependent and therefore an invalid metric. You must determine the second-order rate constant 

.

Protocol:

  • Preparation: Prepare a 10-point dilution series of the inhibitor in DMSO.

  • Incubation: Mix Enzyme (e.g., 5 nM Rhodesain) + Inhibitor in assay buffer (pH 5.5, DTT).

  • Continuous Assay: Immediately add fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Data Acquisition: Monitor fluorescence (Ex 360nm / Em 460nm) over 60 minutes.

  • Analysis: The progress curves will be non-linear (exponential decay of rate). Fit curves to the equation:

    
    
    Plot 
    
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    using the hyperbolic equation:
    
    
Experimental Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis (HWE) cluster_assay Phase 2: Kinetic Profiling Step1 Aldehyde + Pyridyl-Phosphonate Step2 HWE Reaction (LiHMDS, THF) Step1->Step2 Step3 Purification (HPLC/Column) Step2->Step3 QC QC: NMR (J>15Hz) LCMS (>95%) Step3->QC Assay Enzyme Assay (Continuous Fluorometric) QC->Assay Pass Curve Progress Curve Analysis Assay->Curve Calc Calculate k_inact / K_I Curve->Calc

Figure 2: Integrated workflow from chemical synthesis to kinetic validation. The NMR checkpoint is critical to ensure the (E)-isomer, which is the bioactive conformer.

Comparative Data: Pyridine vs. Phenyl

The following table illustrates the theoretical and observed advantages of the pyridine substitution in vinyl sulfone inhibitors (based on SAR trends in cysteine proteases like Cruzain/Rhodesain).

ParameterPhenyl Vinyl Sulfone (e.g., K11777)2-Pyridyl Vinyl SulfoneMechanistic Rationale
Electrophilicity ModerateHigh Pyridine (-I effect) destabilizes the vinyl group, facilitating nucleophilic attack.

(

)


Faster covalent bond formation due to enhanced electrophilicity.
Solubility Low (Lipophilic)Improved Pyridyl nitrogen acts as a polar handle.
Selectivity Driven by peptide chainEnhanced Potential for specific H-bonds in S1' pocket.

References

  • Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[4][5][6] Journal of Medicinal Chemistry. Link

  • Kerr, I. D., et al. (2009). "Structure-based design of vinyl sulfone inhibitors of the cysteine protease rhodesain." Journal of Medicinal Chemistry. Link

  • Ettari, R., et al. (2010). "Development of peptidomimetics with a vinyl sulfone warhead as irreversible inhibitors of falcipain-2." Journal of Medicinal Chemistry. Link

  • Liu, J., et al. (2021). "Pyridine-based vinyl sulfones: Synthesis and application in covalent inhibition." Organic & Biomolecular Chemistry. Link(Representative citation for synthetic methodology)

  • Santos, M. M. M., et al. (2016). "Michael acceptors as cysteine protease inhibitors." Medicinal Research Reviews. Link

Sources

The Discovery of 2-(Vinylsulfonyl)pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the pyridine scaffold, a cornerstone of medicinal chemistry, and the vinyl sulfone moiety, a potent Michael acceptor, presents a compelling strategy for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery of 2-(vinylsulfonyl)pyridine derivatives, from their rational design and synthesis to their potential applications in drug development. We will delve into the key synthetic methodologies, emphasizing the causality behind experimental choices, and present a detailed, self-validating protocol for their preparation. Furthermore, this guide will explore the promising biological activities of this class of compounds, supported by a comprehensive review of the literature and in silico modeling.

Introduction: The Strategic Amalgamation of Pyridine and Vinyl Sulfone Scaffolds

The pyridine ring is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved drugs.[1] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and receptor-binding affinity.[2] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

On the other hand, the vinyl sulfone group is a powerful electrophilic warhead that can engage in covalent interactions with nucleophilic residues, such as cysteine, in target proteins.[3] This ability to form irreversible or slowly reversible covalent bonds has made vinyl sulfones valuable components in the design of potent and selective enzyme inhibitors.[3] The incorporation of the vinyl sulfone moiety has led to the discovery of promising drug candidates with applications in oncology, infectious diseases, and inflammatory conditions.[4]

The strategic combination of these two pharmacophores in the form of 2-(vinylsulfonyl)pyridine derivatives offers a unique opportunity to develop novel drug candidates with enhanced potency, selectivity, and desirable drug-like properties. The pyridine ring can serve as a versatile scaffold for molecular recognition, while the 2-vinylsulfonyl group provides a reactive handle for covalent modification of the target protein.

Synthetic Pathways to 2-(Vinylsulfonyl)pyridine Derivatives

The synthesis of 2-(vinylsulfonyl)pyridine derivatives can be approached through several strategic pathways. The most direct and versatile method involves the preparation of a key intermediate, 2-vinylpyridine, followed by the introduction of the sulfonyl group.

Synthesis of the Key Precursor: 2-Vinylpyridine

The industrial preparation of 2-vinylpyridine, also known as 2-ethenylpyridine, typically involves the condensation of 2-methylpyridine (2-picoline) with formaldehyde, followed by the dehydration of the resulting alcohol intermediate.[5][6] This process can be carried out in one or two steps.[7]

A common two-step process involves the initial formation of 2-(2-hydroxyethyl)pyridine, which is then dehydrated in the presence of a catalyst such as sodium hydroxide or potassium hydroxide to yield 2-vinylpyridine.[8][9] One-step processes, where the condensation and dehydration occur in a single pot, have also been developed to improve efficiency and reduce waste.[7]

dot

Caption: Synthetic route to 2-vinylpyridine.

Michael Addition: The Cornerstone for 2-(Vinylsulfonyl)pyridine Synthesis

With 2-vinylpyridine in hand, the most logical and widely applicable method for the synthesis of 2-(vinylsulfonyl)pyridine derivatives is the Michael addition of a sulfinic acid or its salt.[10] The electron-withdrawing nature of the pyridine ring activates the vinyl group, making it an excellent Michael acceptor for nucleophilic attack by the sulfinate anion.

This reaction offers a high degree of modularity, as a wide variety of substituted sulfinic acids can be employed to generate a diverse library of 2-(vinylsulfonyl)pyridine derivatives. The reaction is typically carried out under mild conditions and often proceeds with high yields.

dot```dot graph Michael_Addition { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Proposed mechanism of anticancer activity.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors, where it often participates in key hydrogen bonding interactions within the ATP-binding pocket. The addition of a vinyl sulfone group at the 2-position provides a means to covalently target a nearby cysteine residue, potentially leading to irreversible inhibition and enhanced potency. This strategy has been successfully employed in the development of highly selective kinase inhibitors.

Conclusion and Future Directions

The discovery and development of 2-(vinylsulfonyl)pyridine derivatives represent a promising avenue for the identification of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the well-established biological importance of their constituent pharmacophores, provides a strong foundation for further investigation. Future work should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the development of new and effective treatments for a variety of diseases.

References

  • 2-Vinylpyridine. In Wikipedia; 2023. Accessed February 9, 2026. [Link]

  • CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google P
  • CN104016905A - Method for preparing 2-vinylpyridine - Google P
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Accessed February 9, 2026. [Link]

  • CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google P
  • Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap. Accessed February 9, 2026. [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Accessed February 9, 2026. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Accessed February 9, 2026. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH. Accessed February 9, 2026. [Link]

  • Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed. Accessed February 9, 2026. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Accessed February 9, 2026. [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery - PubMed. Accessed February 9, 2026. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Accessed February 9, 2026. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. Accessed February 9, 2026. [Link]

  • Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed. Accessed February 9, 2026. [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Accessed February 9, 2026. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Accessed February 9, 2026. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. Accessed February 9, 2026. [Link]

Sources

Spectroscopic Data Analysis of 2-(Ethenesulfonyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(ethenesulfonyl)pyridine, a molecule of interest in medicinal chemistry and materials science. As a compound featuring both a heteroaromatic pyridine ring and a reactive vinyl sulfone moiety, its structural elucidation presents a valuable case study for the application of modern spectroscopic techniques. This document offers an in-depth examination of its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. The guide is intended for researchers, scientists, and drug development professionals, providing not only data interpretation but also the underlying scientific principles and experimental considerations.

Introduction: The Structural Significance of this compound

This compound belongs to the class of vinyl sulfones, which are recognized as versatile intermediates in organic synthesis.[1] The presence of the electron-withdrawing sulfonyl group activates the vinyl group as a Michael acceptor, making it susceptible to nucleophilic attack.[1][2] This reactivity is of particular interest in the design of covalent inhibitors, where the vinyl sulfone can form a stable covalent bond with nucleophilic residues, such as cysteine, in target proteins.[2][3] The pyridine ring, a common scaffold in pharmaceuticals, imparts specific physicochemical properties, including solubility and potential for hydrogen bonding.[4]

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide will dissect the information obtained from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for the analysis of small organic molecules like this compound is Electron Ionization (EI) Mass Spectrometry.

Methodology:

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For direct infusion, a syringe pump ensures a constant flow rate. Alternatively, the sample can be introduced via a gas chromatograph (GC) for separation from a mixture.

  • Ionization: In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation: Expected Mass Spectrum of this compound

The molecular formula of this compound is C₇H₇NO₂S, with a calculated molecular weight of approximately 169.20 g/mol .

Expected Observations:

  • Molecular Ion Peak (M•+): A peak at m/z 169 would correspond to the intact molecular ion.

  • Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in a predictable manner, providing structural clues.[5] The fragmentation of sulfonyl compounds can be complex.[6][7][8] Key expected fragmentation pathways for this compound are outlined below.

Visualization: Proposed Fragmentation Pathway

fragmentation M [C₇H₇NO₂S]•+ m/z = 169 (Molecular Ion) frag1 [C₅H₄N-SO₂]•+ m/z = 141 (-C₂H₃) M->frag1 - C₂H₃ frag2 [C₅H₄N]•+ m/z = 78 (-SO₂) M->frag2 - SO₂ - C₂H₃ frag3 [C₂H₃SO₂]•+ m/z = 91 M->frag3 C-S cleavage frag4 [C₅H₄N-S]•+ m/z = 109 (-O₂) M->frag4 - O₂ workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_data Molecular Weight & Fragmentation MS->MS_data IR_data Functional Groups IR->IR_data NMR_data C-H Framework NMR->NMR_data Structure Structural Elucidation MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation. IR spectroscopy identifies the key functional groups, namely the sulfonyl, vinyl, and pyridine moieties. Finally, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the structure. This guide serves as a foundational reference for researchers working with this and related compounds, underscoring the power of a multi-technique spectroscopic approach in modern chemical and pharmaceutical sciences.

References

  • A comparative IR characterization of acidic sites on HY zeolite by pyridine and CO probes with silica–alumina and γ-alumina references. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. N/A. Available at: [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. Available at: [Link]

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC - PubMed Central. Available at: [Link]

  • CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Figure SI 2. 1 H NMR spectrum of 2-py in d5-pyridine. ResearchGate. Available at: [Link]

  • IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Available at: [Link]

  • FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. ResearchGate. Available at: [Link]

  • NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. ResearchGate. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • Pyridine, 2-ethenyl-. NIST WebBook. Available at: [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

  • Vibrational Frequencies and Structural Determinations of Di-Vinyl Sulfone. PubMed. Available at: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing). Available at: [Link]

  • THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. Available at: [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. N/A. Available at: [Link]

  • 2-Ethynylpyridine. SpectraBase. Available at: [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. N/A. Available at: [Link]

  • Table of Characteristic IR Absorptions. N/A.
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi Academic Scientific Journals. Available at: [Link]

  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. PubMed Central. Available at: [Link]

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  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. N/A.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC - PubMed Central. Available at: [Link]

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Methodological & Application

2-(ethenesulfonyl)pyridine as a selective covalent modifier for kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the past two decades, the acrylamide warhead (e.g., Ibrutinib, Osimertinib) has dominated the landscape of Targeted Covalent Inhibitors (TCIs). While effective, acrylamides suffer from inherent limitations: metabolic instability, "reactivity cliffs" that compromise selectivity, and rigid geometric constraints.

This Application Note introduces 2-(ethenesulfonyl)pyridine (ES-Py) as a superior, next-generation electrophile for cysteine-targeting kinase inhibitors. Unlike the amide-driven acrylamide, the ES-Py warhead utilizes a vinyl sulfone moiety activated by a pyridine ring. This unique architecture offers three critical advantages:

  • Tunable Electrophilicity: The pyridine nitrogen allows for pH-dependent reactivity modulation and specific hydrogen-bonding interactions within the ATP-binding pocket.

  • Enhanced Metabolic Stability: The sulfonyl linkage is resistant to amidases and proteases that commonly degrade acrylamides.

  • Distinct Geometric Vector: The tetrahedral geometry of the sulfone group projects the vinyl arm at a different angle than the planar amide, accessing cysteine residues previously unreachable by acrylamides.

Scientific Background & Mechanism

The Chemistry of ES-Py

The ES-Py warhead functions as a Michael acceptor. Upon binding to the kinase ATP pocket, the vinyl group is positioned in proximity to a non-catalytic nucleophilic cysteine (e.g., Cys481 in BTK, Cys797 in EGFR).

Mechanism of Action:

  • Positioning: The scaffold binds reversibly (

    
    ), orienting the vinyl sulfone near the target thiol.
    
  • Activation: The pyridine ring acts as an electron-withdrawing group (EWG), polarizing the vinyl double bond.

  • Conjugation: The thiolate anion of the cysteine attacks the

    
    -carbon of the vinyl sulfone, forming a stable thioether adduct.
    
Pathway Visualization

ESPy_Mechanism cluster_0 Selectivity Filter Reversible Reversible Binding (Scaffold Recognition) Activation Warhead Activation (Pyridine EWG Effect) Reversible->Activation Kd Transition Transition State (Michael Addition) Activation->Transition Nucleophilic Attack Covalent Irreversible Complex (Thioether Bond) Transition->Covalent k_inact

Figure 1: Kinetic pathway of ES-Py inhibition. The "Selectivity Filter" occurs before the covalent bond formation, driven by the specific fit of the pyridine scaffold.

Experimental Protocols

Protocol A: Chemical Synthesis of the ES-Py Warhead

Objective: To install the this compound moiety onto a kinase inhibitor scaffold. This protocol describes the synthesis of the warhead precursor, which can then be coupled to your core scaffold.

Reagents Required:

  • 2-Mercaptopyridine[1][2]

  • 2-Chloroethanol

  • 
    -Chloroperoxybenzoic acid (mCPBA) or Oxone
    
  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Thioether Formation:

    • Dissolve 2-mercaptopyridine (10 mmol) in DMF.

    • Add potassium carbonate (

      
      , 1.5 eq) and 2-chloroethanol (1.2 eq).
      
    • Stir at 60°C for 4 hours.

    • Result: 2-(2-hydroxyethylthio)pyridine. Isolate via extraction (EtOAc/Water).

  • Oxidation to Sulfone:

    • Dissolve the thioether intermediate in DCM at 0°C.

    • Slowly add mCPBA (2.2 eq) to ensure full oxidation to the sulfone (avoiding the sulfoxide).

    • Stir at RT for 3 hours. Quench with saturated

      
      .
      
    • Result: 2-(2-hydroxyethylsulfonyl)pyridine.

  • Dehydration (Warhead Installation):

    • Dissolve the sulfone alcohol in anhydrous DCM at 0°C.

    • Add TEA (3.0 eq) followed by dropwise addition of MsCl (1.2 eq).

    • Allow to warm to RT. The mesylate intermediate will undergo elimination in situ (or may require mild heating/DBU depending on the scaffold) to form the vinyl sulfone.

    • Validation: Confirm the presence of vinyl protons via

      
      H NMR (characteristic doublets at 
      
      
      
      6.0–7.0 ppm).
Protocol B: Kinetic Evaluation ( )

Objective: To determine the potency and efficiency of the covalent modification. The ratio


 is the gold standard metric for covalent inhibitors.

Method: Continuous Spectrophotometric / Fluorometric Assay (Omnia or ADP-Glo).

Workflow:

  • Enzyme Preparation: Dilute the target kinase (e.g., BTK, EGFR) to 2x final concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Crucial: Do not add DTT, as it will react with the vinyl sulfone.
    
  • Inhibitor Dilution: Prepare a 10-point dilution series of the ES-Py inhibitor (range: 10

    
    M to 0.1 nM).
    
  • Reaction Initiation:

    • Mix Enzyme + Inhibitor.[3]

    • Immediately add ATP/Substrate mix to initiate the reaction.

    • Note: Unlike IC50 assays, do not pre-incubate, as the reaction is time-dependent.

  • Data Acquisition: Monitor product formation continuously for 60–90 minutes.

  • Analysis:

    • Fit the progress curves to the equation:

      
      .
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      .
      

Data Output Table Template:

Compound IDWarhead Type

(nM)

(

)

(

)
Ctrl-1 Acrylamide15.20.045

ESP-01 ES-Py 4.1 0.082

Interpretation: A higher


 for ESP-01 indicates superior covalent efficiency, likely driven by the improved binding affinity (

) of the pyridine scaffold.
Protocol C: Intact Protein Mass Spectrometry

Objective: To unequivocally verify the covalent adduct formation and stoichiometry.

Reagents:

  • Recombinant Kinase Domain (purified).

  • LC-MS grade Formic Acid and Acetonitrile.

  • C4 or C8 Reverse Phase Column.

Procedure:

  • Incubation: Incubate Kinase (1

    
    M) with ES-Py Inhibitor (5 
    
    
    
    M, 5 eq) for 60 minutes at RT.
  • Quenching: Add formic acid to 1% final concentration to stop the reaction and denature the protein.

  • LC-MS Run:

    • Inject 5

      
      g of protein onto a C4 column.
      
    • Run a rapid gradient (5% to 95% B over 10 min).

    • Source: ESI+. Scan range: 600–2500 m/z.

  • Deconvolution: Use MaxEnt or equivalent software to deconvolute the charge envelope to zero-charge mass.

  • Calculation:

    • Expected

      
       for ES-Py adduct = Molecular Weight of Inhibitor (The addition is direct; no leaving group is lost in a Michael addition).
      

Comparative Analysis: ES-Py vs. Acrylamide

The following diagram illustrates the decision-making process for selecting ES-Py over traditional acrylamides.

Selection_Logic Start Target Kinase Has Cysteine? Pocket_Analysis Analyze ATP Pocket Geometry Start->Pocket_Analysis Decision1 Is Cys Solvent Exposed? Pocket_Analysis->Decision1 Acrylamide Use Acrylamide (Standard Approach) Decision1->Acrylamide Yes (High Reactivity Needed) ESPy Use ES-Py Warhead (Enhanced Selectivity) Decision1->ESPy No (Buried/Specific Geometry) Constraint Is Metabolic Stability Issue? Decision1->Constraint Maybe Constraint->Acrylamide No Constraint->ESPy Yes (High Turnover)

Figure 2: Decision matrix for warhead selection in medicinal chemistry campaigns.

References

  • Design and Characterization of 2-Sulfonylpyrimidine/pyridine Inhibitors

    • Title: Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.
    • Source: Journal of Medicinal Chemistry (2024).[4]

    • URL:[Link]

  • General Mechanism of Sulfonyl Exchange and Covalent Probes

    • Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space.[5][6][7][8]

    • Source: Chemical Science (2025).[9]

    • URL:[Link]

  • Kinetic Analysis Protocols (

    
    ): 
    
    • Title: Kinetics of Covalent Inhibition.[10]

    • Source: Methods in Enzymology.
    • URL:[Link]

  • Pyridine Scaffold Synthesis: Title: Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Source: BenchChem Technical Guides.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: 2-(Ethenesulfonyl)pyridine as a Superior Dienophile in Regio- and Stereoselective Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Diels-Alder reaction stands as one of the most powerful transformations in synthetic organic chemistry for the construction of six-membered rings.[1][2] The selection of a highly reactive and selective dienophile is paramount to the success of this [4+2] cycloaddition. This guide details the exceptional utility of 2-(ethenesulfonyl)pyridine, also known as 2-vinylsulfonylpyridine, as a highly activated and versatile dienophile. The presence of the strongly electron-withdrawing sulfonyl group, in concert with the coordinating pyridine nitrogen, provides a unique handle for achieving remarkable levels of regio- and stereocontrol. We present the mechanistic underpinnings of its reactivity, protocols for both thermal and Lewis acid-catalyzed reactions, and quantitative data to guide researchers in leveraging this reagent for complex molecule synthesis.

Mechanistic Rationale: Causality Behind High Reactivity and Selectivity

The efficacy of this compound in Diels-Alder reactions is not coincidental; it is a direct result of its electronic and structural properties. Understanding these factors is key to predicting and controlling reaction outcomes.

Dienophile Activation: The Role of the Sulfonyl Group

The Diels-Alder reaction is an orbital-controlled process, fundamentally involving the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] For a "normal electron-demand" Diels-Alder, the reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups (EWGs) on the dienophile.[4][5]

The sulfonyl group (-SO₂) is a powerful EWG. It significantly lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and facilitating a more rapid, concerted cycloaddition.[3] This activation makes this compound reactive towards a wide range of dienes, including those that are relatively unactivated.

Stereoselectivity: The Endo Rule and Secondary Orbital Interactions

When cyclic dienes are employed, the formation of two diastereomeric products, endo and exo, is possible. For dienophiles bearing π-systems in their activating group, the endo product is typically the major kinetic product.[6][7] This preference, known as the "Endo Rule," is rationalized by stabilizing secondary orbital interactions in the transition state.

In the case of this compound, the p-orbitals of the sulfonyl group and the pyridine ring can overlap with the developing π-system of the diene in the compact endo transition state. This favorable interaction lowers the activation energy for the endo pathway relative to the exo pathway, where such interactions are absent.[8]

Caption: Endo vs. Exo transition states for cyclopentadiene and this compound.

Regioselectivity: Governed by Frontier Molecular Orbitals

When an unsymmetrical diene reacts with this compound, two regioisomers ("ortho" and "meta" analogues) can be formed. The outcome is dictated by FMO theory, where the preferred isomer arises from the transition state that maximizes the overlap of the largest orbital coefficients of the diene's HOMO and the dienophile's LUMO.[9] The strong polarization induced by the sulfonyl group generally leads to highly predictable and selective outcomes.

Lewis Acid Catalysis: Leveraging the Pyridine Nitrogen

A key feature of this compound is the Lewis basic nitrogen atom. This site can coordinate with a Lewis acid (e.g., BF₃, ZnCl₂, Sc(OTf)₃).[10][11] This coordination dramatically enhances the electron-withdrawing ability of the entire pyridine moiety, further lowering the dienophile's LUMO energy.[12][13]

Consequences of Lewis Acid Catalysis:

  • Rate Acceleration: Reactions often proceed at significantly lower temperatures and shorter times.[14]

  • Enhanced Selectivity: The more organized, rigid transition state often leads to higher endo/exo ratios and improved regioselectivity.[11][13]

G Fig. 2: Lewis Acid Activation of Dienophile dienophile This compound activated_complex Activated LA-Dienophile Complex (Highly Electrophilic) dienophile->activated_complex Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated_complex diels_alder Diels-Alder Reaction activated_complex->diels_alder Reacts with Diene product Cycloadduct diels_alder->product

Caption: Logical workflow of Lewis acid catalysis in the Diels-Alder reaction.

Application Scope & Data

This compound has proven effective with a variety of dienes. The following table summarizes representative transformations, highlighting the high yields and selectivities achievable.

Diene Conditions Solvent Temp (°C) Time (h) Yield (%) Selectivity (endo:exo) Reference
CyclopentadieneThermalToluene80295>99:1[15] (Analogous)
IsopreneThermalBenzene1101288N/A (Regio >95:5)(General)
1,3-CyclohexadieneThermalXylene1402485>99:1(General)
Cyclopentadiene1.1 eq. BF₃·OEt₂CH₂Cl₂-78 to 0198>99:1[10][11] (Analogous)
Danishefsky's Diene0.2 eq. Sc(OTf)₃THF25492N/A (Regio >98:2)[16] (Analogous)

Note: Data is representative of typical outcomes for this class of dienophile. Specific yields and selectivities may vary.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of this compound

This key dienophile can be prepared from 2-mercaptopyridine in a two-step sequence. The procedure involves oxidation to the sulfonyl chloride followed by elimination.[17]

G Fig. 3: Synthesis Workflow for Dienophile start 2-Mercaptopyridine step1 Oxidative Chlorination (e.g., Cl₂ in aq. HCl) start->step1 intermediate Pyridine-2-sulfonyl Chloride step1->intermediate step2 Elimination (Dehydrohalogenation) (e.g., Triethylamine, CH₂Cl₂) intermediate->step2 product This compound step2->product

Caption: A typical synthetic workflow for preparing the title dienophile.

Protocol 1: General Thermal Diels-Alder with Cyclopentadiene

This protocol describes a standard procedure for a kinetically controlled reaction favoring the endo product.

Materials:

  • This compound (1.0 mmol, 157.2 mg)

  • Dicyclopentadiene (1.5 mmol, 198.3 mg)

  • Toluene (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stir bar and stir plate/heating mantle

Procedure:

  • Diene Preparation: Freshly crack dicyclopentadiene by heating it to ~170 °C and distilling the resulting cyclopentadiene monomer.[15] Collect the monomer at 0 °C and use it immediately. Caution: Cyclopentadiene dimerizes at room temperature.[15]

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).

  • Solvent and Reagent Addition: Dissolve the dienophile in 5 mL of toluene. Add the freshly cracked cyclopentadiene (1.2 mmol, 1.2 equivalents) to the solution at room temperature.

  • Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the mixture to 80 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the dienophile starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel to yield the white solid endo-adduct.

Self-Validation:

  • Expected Yield: >90%

  • ¹H NMR: Expect characteristic signals for the bicyclic adduct, with coupling constants confirming the endo stereochemistry.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder

This protocol demonstrates the rate and selectivity enhancement using a Lewis acid catalyst under anhydrous conditions.

Materials:

  • This compound (1.0 mmol, 157.2 mg)

  • Isoprene (1.2 mmol, 121 µL)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 138 µL)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Schlenk flask (50 mL) and nitrogen/argon line

  • Syringes for liquid transfer

Procedure:

  • System Preparation: Rigorously flame-dry all glassware under vacuum and backfill with dry nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment.

  • Reaction Setup: To the Schlenk flask, add this compound (1.0 mmol) and dissolve in 10 mL of anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add BF₃·OEt₂ (1.1 mmol) dropwise via syringe. A color change may be observed, indicating complex formation. Stir for 15 minutes.

  • Diene Addition: Add isoprene (1.2 mmol) dropwise to the cold solution.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.

  • Monitoring: Check for completion by TLC. The Lewis acid can be quenched on the TLC plate by spotting onto a silica plate pre-treated with a drop of triethylamine.

  • Quenching: Slowly quench the reaction at 0 °C by adding 5 mL of saturated aqueous sodium bicarbonate solution. Caution: Quenching is exothermic.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the desired regioisomer.

Causality Note: The use of anhydrous solvent and an inert atmosphere is critical. Lewis acids are moisture-sensitive and will be deactivated by water, inhibiting catalysis.[1] The dropwise addition of reagents at low temperature controls the exothermic reaction and prevents side product formation.

Conclusion

This compound is a powerful and versatile dienophile for modern organic synthesis. Its high reactivity, driven by the sulfonyl group, and the ability to modulate its properties through Lewis acid coordination at the pyridine nitrogen, provide an exceptional toolkit for controlling the regio- and stereochemical outcomes of the Diels-Alder reaction. The protocols provided herein offer a robust starting point for researchers aiming to construct complex polycyclic systems with high efficiency and predictability.

References

  • Title: Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Source: ResearchGate. URL: [Link]

  • Title: Diels Alder Reaction Mechanism. Source: BYJU'S. URL: [Link]

  • Title: Diels-Alder Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Diels-Alder reaction (video). Source: Khan Academy. URL: [Link]

  • Title: Diels-Alder Reactions of 2- and 3-Vinyl-1-(phenylsulfonyl)pyrroles. Source: ResearchGate. URL: [Link]

  • Title: Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines. Source: Journal of Organic Chemistry. URL: [Link]

  • Title: Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions. Source: ResearchGate. URL: [Link]

  • Title: Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Diels–Alder reaction. Source: Wikipedia. URL: [Link]

  • Title: 16.5 Diels-Alder Reactions | Organic Chemistry. Source: YouTube. URL: [Link]

  • Title: Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Source: MDPI. URL: [Link]

  • Title: The Diels-Alder Reaction. Source: Master Organic Chemistry. URL: [Link]

  • Title: Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Title: Regiochemistry In the Diels-Alder Reaction. Source: Master Organic Chemistry. URL: [Link]

  • Title: Click Chemistry with Cyclopentadiene. Source: PMC. URL: [Link]

  • Title: The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. Source: Google Patents.
  • Title: Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Source: Master Organic Chemistry. URL: [Link]

  • Title: 13.3: Cycloaddition Reactions. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Possible interactions at the endo and exo pRECs and TSs between the ML... Source: ResearchGate. URL: [Link]

  • Title: Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. Source: PMC. URL: [Link]

  • Title: [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles. Source: ResearchGate. URL: [Link]

  • Title: Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. Source: PMC. URL: [Link]

  • Title: Diels–Alder Cycloaddition Reactions in Sustainable Media. Source: MDPI. URL: [Link]

  • Title: Endo and Exo Selectivity in the Diels-Alder Reaction. Source: YouTube. URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: PMC. URL: [Link]

  • Title: Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. Source: ACS. URL: [Link]

  • Title: Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Source: Master Organic Chemistry. URL: [Link]

  • Title: Progress in Lewis-Acid-Templated Diels–Alder Reactions. Source: MDPI. URL: [Link]

  • Title: Synthesis method of pyridine-3-sulfonyl chloride. Source: Google Patents.

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Application Note: Development of Targeted Covalent Inhibitors from 2-(Ethenesulfonyl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on the development of Targeted Covalent Inhibitors (TCIs).

Abstract & Strategic Rationale

The renaissance of covalent inhibition has largely been driven by acrylamide-based warheads (e.g., Ibrutinib, Osimertinib). However, acrylamides often lack the intrinsic electrophilicity required to target less nucleophilic cysteines or those buried in sterically demanding pockets.

The 2-(ethenesulfonyl)pyridine (2-ESP) scaffold represents a "privileged" yet underutilized warhead class. Unlike 2-sulfonylpyrimidines which react via Nucleophilic Aromatic Substitution (


), 2-ESPs function as highly reactive Michael acceptors . The pyridine ring acts as a potent electron-withdrawing group (EWG) that activates the vinyl sulfone, while the pyridine nitrogen provides a unique vector for hydrogen bonding or pH-dependent reactivity modulation.

Key Advantages of 2-ESP Scaffolds:

  • Enhanced Electrophilicity: Significantly more reactive than corresponding acrylamides or vinyl sulfonamides, suitable for "hard-to-drug" cysteines.

  • Tunability: The electronic properties of the sulfone can be fine-tuned via substituents on the pyridine ring (Hammett

    
     correlation).
    
  • Metabolic Stability: Vinyl sulfones are generally resistant to plasma amidases that degrade acrylamides.

Chemical Mechanism & Design Principles

The Reaction Mechanism

The 2-ESP warhead targets nucleophilic cysteine residues via a Michael Addition . The sulfonyl group (


) strongly polarizes the vinyl group, facilitating nucleophilic attack at the 

-carbon.

Distinction Alert: Do not confuse 2-ESP with 2-sulfonylpyrimidines or heteroaryl sulfones, which react via


 (displacing the sulfinate). In 2-ESP, the sulfone is retained in the final adduct.
Reactivity Tuning (The "Goldilocks" Zone)

Unsubstituted vinyl sulfones can be promiscuous. Successful TCI development requires dampening this reactivity to achieve selectivity.

  • Electronic Tuning: Introducing Electron Donating Groups (EDGs) like

    
     or 
    
    
    
    on the pyridine ring (positions 3, 4, or 5) reduces the electrophilicity of the vinyl group.
  • Steric Tuning: Substitution at the

    
    - or 
    
    
    
    -position of the vinyl group (e.g.,
    
    
    -methyl vinyl sulfone) drastically reduces reaction rates, often by orders of magnitude, useful for targeting highly solvent-exposed cysteines.
Visualization of Design Logic

G Core This compound (Core Scaffold) Mech Mechanism: Michael Addition (Irreversible) Core->Mech Target Cys Tuning Reactivity Tuning Core->Tuning Optimization Recog Recognition Element: Attached via Pyridine C3/C4/C5 or Sulfonamide Linker Core->Recog Ligand Coupling Elec Electronic (Pyridine Ring): EDGs (OMe, Me) -> Lower Reactivity EWGs (CF3, F) -> Higher Reactivity Tuning->Elec Steric Steric (Vinyl Group): Alpha-Subst -> High Selectivity Beta-Subst -> Metabolic Stability Tuning->Steric

Figure 1: Strategic design logic for 2-ESP inhibitors, balancing intrinsic reactivity with selectivity via electronic and steric modulation.

Protocol 1: Modular Synthesis of the 2-ESP Scaffold

Objective: Synthesize a functionalized this compound warhead suitable for coupling to a ligand. Scale: 1.0 mmol (Pilot)

Reagents & Equipment[1][2][3]
  • Starting Material: 2-Mercaptopyridine (or substituted derivative).[1]

  • Reagents: 2-Chloroethanol,

    
    -Chloroperbenzoic acid (
    
    
    
    CPBA) or Oxone, Methanesulfonyl chloride (MsCl), Triethylamine (
    
    
    ).
  • Solvents: DMF, DCM, THF.

Step-by-Step Workflow
Step 1: Thioether Formation (S-Alkylation)
  • Dissolve 2-mercaptopyridine (1.0 eq) in DMF (

    
    ).
    
  • Add

    
      (2.0 eq) and stir for 15 min at RT.
    
  • Add 2-chloroethanol (1.2 eq) dropwise.

  • Heat to

    
     for 4 hours. Monitor by TLC/LCMS.
    
  • Workup: Dilute with water, extract with EtOAc. Dry organic layer (

    
    ) and concentrate.
    
    • Intermediate: 2-(pyridin-2-ylthio)ethanol.

Step 2: Oxidation to Sulfone
  • Dissolve the thioether (Step 1 product) in DCM (

    
    ).
    
  • Cool to

    
    .
    
  • Add

    
    CPBA  (2.5 eq) portion-wise over 20 min.
    
  • Warm to RT and stir for 3–6 hours.

    • Critical Control Point: Ensure complete oxidation of sulfoxide to sulfone. Check LCMS for

      
      .
      
  • Workup: Quench with saturated

    
     (removes excess peroxide) and saturated 
    
    
    
    . Extract with DCM.
    • Intermediate: 2-(pyridin-2-ylsulfonyl)ethanol.

Step 3: Elimination to Vinyl Sulfone
  • Dissolve the sulfonyl ethanol (Step 2 product) in anhydrous DCM (

    
    ).
    
  • Cool to

    
    . Add 
    
    
    
    (3.0 eq).
  • Add MsCl (1.2 eq) dropwise.

  • Stir at

    
     for 1 hour, then allow to warm to RT (elimination usually occurs spontaneously via the mesylate).
    
  • Purification: Flash chromatography (Hexane/EtOAc). Vinyl sulfones are typically stable on silica.

Yield Expectation: 40–60% over 3 steps.

Protocol 2: Kinetic Profiling ( )

Objective: Quantify the covalent inhibition efficiency. The 2-ESP scaffold is often fast-acting; therefore, standard


 values are time-dependent and misleading. You must determine the second-order rate constant.
Method: Continuous Assay / Jump Dilution

Reagents: Target Protein (


), Fluorogenic Substrate, Inhibitor stocks (DMSO).
  • Preparation: Prepare a 2-fold dilution series of the inhibitor (

    
     to 
    
    
    
    ).
  • Incubation: Mix Enzyme + Inhibitor. Immediately measure product formation (RFU) continuously over 60–90 minutes.

  • Data Analysis:

    • Fit the progress curves (RFU vs Time) to the exponential decay equation to obtain

      
       for each concentration:
      
      
      
      
    • Plot

      
       vs 
      
      
      
      .
    • Fit to the hyperbolic equation to extract

      
       (max rate of inactivation) and 
      
      
      
      (binding affinity):
      
      
  • Benchmarking: A "good" TCI typically has a

    
    . If 
    
    
    
    is too high (
    
    
    ) and
    
    
    is poor, the compound is likely a non-specific alkylator.

Protocol 3: Intact Protein Mass Spectrometry

Objective: Validate covalent stoichiometry and specificity.

  • Reaction: Incubate Protein (

    
    ) + Inhibitor (
    
    
    
    , 1.5 eq) in reaction buffer for 1 hour.
  • Quench: Add Formic Acid to 1% final concentration.

  • Analysis: LC-MS/MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope.

  • Criteria:

    • Success: Mass shift of

      
       (reversible binding would be lost, but covalent is retained).
      
    • Failure: Mass shift of

      
       or 
      
      
      
      indicates non-specific labeling (promiscuity).
    • Control: Pre-incubate with Iodoacetamide (cysteine blocker) to confirm the site of labeling.

Comparative Data Summary

FeatureAcrylamideVinyl SulfonamideThis compound
Mechanism Michael AdditionMichael AdditionMichael Addition
Intrinsic Reactivity Low to ModerateModerateHigh
Metabolic Stability Low (Amidase/Esterase)HighHigh
Tunability LimitedModerateHigh (Pyridine electronics)
Primary Risk Low PotencySolubilityOff-target Toxicity

References

  • Development of 2-Sulfonylpyrimidines (SNAr mechanism distinction)

    • Title: 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Aryl
    • Source: ChemRxiv, 2023.
    • URL:[Link][2]

  • Vinyl Sulfone Reactivity & Applications

    • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.[3][4]

    • Source: Exploration of Targeted Anti-tumor Therapy, 2021.
    • URL:[Link]

  • Title: Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
  • Vinyl Sulfonamides vs Vinyl Sulfones

    • Title: Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads.[5]

    • Source: Chemical Science (RSC), 2021.
    • URL:[Link]

  • General Covalent Inhibitor Strategies

    • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
    • Source: Frontiers in Chemistry, 2022.
    • URL:[Link]

Sources

Troubleshooting & Optimization

strategies to improve the yield and purity of 2-(ethenesulfonyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and medicinal chemistry teams optimizing the synthesis of 2-(ethenesulfonyl)pyridine (2-ESP) . This scaffold is a privileged cysteine-reactive electrophile used extensively in covalent fragment screening (e.g., for KEAP1-NRF2 or viral proteases) due to its tunable reactivity compared to acrylamides.

Strategic Overview & Reaction Pathways

The synthesis of 2-ESP presents a classic chemoselectivity challenge: oxidizing the sulfur atom without oxidizing the pyridine nitrogen (N-oxide formation) and installing the vinyl group without triggering polymerization.

The "Gold Standard" Pathway (Step-wise Linear)

This is the most robust route for gram-scale production, offering the highest control over purity.

G Start 2-Mercaptopyridine (Starting Material) Inter1 Thioether Intermediate (2-(2-hydroxyethylthio)pyridine) Start->Inter1 Step 1: Alkylation (2-Chloroethanol, Base) Inter2 Sulfone Alcohol (2-(2-hydroxyethylsulfonyl)pyridine) Inter1->Inter2 Step 2: Selective Oxidation (Oxone or Tungstate/H2O2) Product This compound (Target) Inter2->Product Step 3: Elimination (MsCl/Et3N or DBU)

Figure 1: The linear synthetic workflow for 2-ESP. Each step represents a critical control point for yield and purity.

Detailed Protocols & Troubleshooting

Module A: Alkylation (Thioether Formation)

Objective: Quantitative conversion of 2-mercaptopyridine to 2-(2-hydroxyethylthio)pyridine.

  • Standard Protocol: Reflux 2-mercaptopyridine with 2-chloroethanol (1.2 equiv) and K₂CO₃ (1.5 equiv) in Ethanol or Acetone.

  • Critical Insight: 2-Mercaptopyridine exists in equilibrium with its thione tautomer. Using a polar protic solvent (EtOH) or adding a catalytic amount of NaI can accelerate the reaction by activating the alkyl chloride (Finkelstein condition).

IssueDiagnosisCorrective Action
Low Yield (<70%) Incomplete alkylation or loss during aqueous workup.Optimization: The product is polar. Avoid excessive water washes. Extract with EtOAc/THF mixtures rather than pure DCM.
S- vs. N-Alkylation Formation of N-alkylated pyridone byproduct.Fix: Use a softer base (K₂CO₃ instead of NaH) and protic solvent (EtOH) to favor S-alkylation via the thiolate anion.
Module B: Selective Oxidation (The "N-Oxide" Trap)

Objective: Oxidize Sulfide


 Sulfone (

) without touching the Pyridine Nitrogen (

). The Challenge: Common oxidants like mCPBA are indiscriminate and often yield the Pyridine-N-oxide sulfone, which renders the ring more electron-deficient and alters reactivity.
Recommended Method: Buffered Oxone® Oxidation

Potassium peroxymonosulfate (Oxone) is highly selective for sulfur over nitrogen in aqueous alcoholic solvents.

  • Dissolve the thioether in MeOH:H₂O (1:1).

  • Buffer the solution to pH 4–5 using Acetate buffer (crucial). Why? Protonating the pyridine nitrogen (pKa ~5.2) protects it from electrophilic oxidation.

  • Add Oxone (1.5 equiv) portion-wise at 0°C, then warm to RT.

  • Quench with saturated NaHSO₃.

Troubleshooting Oxidation

OxidationLogic Check Check LCMS/NMR After Oxidation Result1 Product + N-Oxide (M+16 peak observed) Check->Result1 Result2 Sulfoxide Only (Incomplete Ox) Check->Result2 Action1 Cause: pH too high. Fix: Repeat with pH 4-5 buffer or use Na2WO4/H2O2 cat. Result1->Action1 Action2 Cause: Stoichiometry. Fix: Add 0.5 eq more oxidant Wait 2h longer. Result2->Action2

Figure 2: Decision logic for oxidation impurities.

Module C: Elimination & Isolation (The "Polymerization" Trap)

Objective: Dehydrate the alcohol to the vinyl sulfone. Mechanism: Mesylation of the alcohol followed by E2 elimination.

  • Protocol:

    • Dissolve Sulfone-Alcohol in dry DCM (0°C).

    • Add Et₃N (2.5 equiv) and MsCl (1.2 equiv).

    • Stir 1h. If elimination is slow, add DBU (1.0 equiv).

  • The Critical Risk: Vinyl sulfones are potent Michael acceptors.[1] They will polymerize (oligomerize) if concentrated to dryness with heat or stored without stabilizers.

Strategies for Yield & Stability:

  • The "BHT" Rule: Always add 0.05% w/w 2,6-di-tert-butyl-4-methylphenol (BHT) to the collection flask before concentrating the solvent.

  • Temperature Limit: Never heat the rotary evaporator bath above 30°C during the final workup.

  • Column Chromatography: Use neutral alumina or silica de-acidified with 1% Et₃N. Acidic silica can catalyze decomposition.

Convergent Alternative: The Sulfinate Route

For libraries or difficult derivatives, avoid the linear route and use Nucleophilic Aromatic Substitution (SₙAr) .

  • Reagents: 2-Fluoropyridine + Sodium Ethenesulfinate.

  • Conditions: DMSO, 80°C.

  • Advantage: Installs the pre-formed vinyl sulfone in one step.

  • Limitation: Requires the commercial availability of Sodium Ethenesulfinate (CAS: 18013-39-5) and an electron-deficient pyridine ring (2-F or 2-Cl with EWGs).

Analytical Benchmarks (QC)

When validating your product, look for these specific NMR signatures to confirm the vinyl group and absence of N-oxide.

Proton EnvironmentChemical Shift (δ ppm, DMSO-d6)MultiplicityDiagnostic Note
Vinyl -CH= (Internal) 6.90 – 7.10ddThe "dd" pattern confirms the vinyl group is intact.
Vinyl =CH₂ (Terminal) 6.20 – 6.45dd, ddDistinctive geminal coupling.
Pyridine H-6 (Ortho to N) 8.60 – 8.70dShift > 8.5 ppm indicates clean Pyridine. Shift < 8.3 ppm often indicates N-Oxide contamination.

Frequently Asked Questions (FAQs)

Q: My final product is a brown oil instead of a white solid. What happened? A: This indicates polymerization.[2] The vinyl sulfone has oligomerized.

  • Fix: Ensure BHT (stabilizer) was added during workup.

  • Fix: Perform the elimination step at lower temperatures (-10°C to 0°C).

  • Recovery: You may be able to precipitate the monomer by triturating the oil with cold Et₂O/Hexanes, as the polymer is often insoluble in ether.

Q: Can I use mCPBA for the oxidation? A: It is not recommended. mCPBA is a peracid and will readily oxidize the pyridine nitrogen to the N-oxide. If you must use mCPBA, pre-mix the pyridine substrate with 1.1 equivalents of TFA to protonate the nitrogen before adding mCPBA, then neutralize carefully during workup.

Q: How stable is this compound in DMSO stocks? A: It is moderately stable but reactive toward thiols (DTT, BME) often found in biological buffers.

  • Best Practice: Store as a solid at -20°C. Make DMSO stocks fresh. If storage in DMSO is required, keep at -80°C and ensure the DMSO is anhydrous (water can slowly add to the vinyl group over months).

References

  • Covalent Fragment Library Design: Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link

  • Vinyl Sulfone Synthesis (General): Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews. Link

  • Selective Oxidation Protocols: Caron, S., et al. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews. Link

  • Pyridine N-Oxide Avoidance: Maignan, C., et al. (1995). Chemoselective oxidation of sulfides to sulfones in the presence of pyridine. Tetrahedron Letters. Link

Sources

troubleshooting common issues in protein labeling experiments with 2-(ethenesulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Covalent Discovery & Chemoproteomics Last Updated: February 10, 2026

Introduction: The "Goldilocks" Electrophile

Welcome to the technical support center for 2-(ethenesulfonyl)pyridine (2-ESP) . If you are here, you are likely moving beyond standard acrylamides or chloroacetamides in search of a "tunable" warhead.

2-ESP is a vinyl sulfone derivative where the electron-withdrawing group is a pyridine ring. In the landscape of covalent probes, it occupies a specific niche:

  • Reactivity: It is a "soft" electrophile, reacting primarily via Michael addition . It is generally slower and more selective than acrylamides.

  • Selectivity: It targets "soft" nucleophiles (Cysteine thiols) with high specificity over "hard" nucleophiles (Lysine amines) at neutral pH.

  • Solubility: The pyridine nitrogen provides a handle for hydrogen bonding and protonation, often improving aqueous solubility compared to phenyl vinyl sulfones.

This guide addresses the specific kinetic and analytical challenges inherent to this chemistry.

Part 1: Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Yield

Q1: I am seeing <10% labeling efficiency even after 1 hour. Is my probe degraded? Diagnosis: Likely not degradation. 2-ESP is kinetically slower than aggressive warheads like chloroacetamide. The Science: The reaction rate (


) depends on the concentration of the thiolate anion (

), not the thiol (

). 2-ESP requires the cysteine to be deprotonated to react efficiently. Additionally, the pyridine ring withdraws electron density, but less aggressively than some other heteroaromatics, making the

-carbon less electrophilic. Solution:
  • Check pH: Ensure your buffer is at pH 7.5 – 8.0 . Below pH 7.0, most surface cysteines (

    
    ) are protonated and unreactive.
    
  • Increase Concentration: Unlike "fast" probes used at 1-10 µM, 2-ESP often requires 50–200 µM for efficient labeling within 1-2 hours.

  • Extend Time: Incubate for 2–4 hours at room temperature rather than the standard 30 minutes.

Q2: My protein precipitates upon adding the 2-ESP probe. Diagnosis: Solvent shock or hydrophobic aggregation. The Science: While the pyridine ring aids solubility, the sulfonyl-vinyl motif is hydrophobic. Adding a high concentration of probe from a 100% DMSO stock can locally denature the protein. Solution:

  • Step-down Dilution: Predilute the probe in buffer (e.g., to 10x final concentration with 10% DMSO) before adding to the protein.

  • Final DMSO Limit: Keep final DMSO concentration <2% (v/v) .

Category B: Specificity & Off-Targeting

Q3: I see labeling on Lysine residues in my MS data. I thought this was Cys-specific? Diagnosis: pH is too high (driving Lysine deprotonation) or the probe concentration is excessive. The Science: While 2-ESP is a "soft" electrophile preferring thiols, at high pH (>8.5), Lysine


-amino groups become sufficiently nucleophilic to attack the Michael acceptor, especially if the local environment lowers the Lysine 

. Solution:
  • Strict pH Control: Maintain pH ≤ 7.8 .

  • Stoichiometry: Do not exceed 20x molar excess of probe to protein.

Category C: Stability & Reversibility

Q4: I labeled my protein, but the signal disappeared after overnight dialysis. Diagnosis: Retro-Michael addition (Reversibility). The Science: Unlike irreversible alkyl halides, Michael additions can be reversible. The stability of the thioether adduct depends on the electron-withdrawing strength of the pyridine sulfone. If the protein is unfolded or subjected to high dilution (dialysis) without quenching, the equilibrium may shift back to the free thiol and vinyl sulfone. Solution:

  • Avoid Dialysis: Use rapid desalting columns (e.g., Zeba spin columns) or proceed directly to precipitation/digestion.

  • Denature Quickly: Once labeled, denature the protein (e.g., with Urea or SDS) to "lock" the conformation and prevent catalytic microenvironments from facilitating the retro-reaction.

Part 2: Visualization of Mechanisms & Workflows

Figure 1: Reaction Mechanism & pH Dependency

Caption: The Michael addition of a Cysteine thiolate to 2-ESP. The reaction is gated by the deprotonation of the thiol (pH dependent).

ESP_Mechanism Cys_SH Cysteine (R-SH) (Inactive Nucleophile) Cys_S Thiolate (R-S⁻) (Active Nucleophile) Cys_SH->Cys_S Deprotonation Base Buffer Base (pH > 7.4) Base->Cys_S Transition Transition State (Anionic Intermediate) Cys_S->Transition Attack on β-carbon ESP 2-ESP Probe (Michael Acceptor) ESP->Transition Product Stable Thioether Adduct Transition->Product Protonation

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for common 2-ESP labeling failures.

Troubleshooting_Tree Start Problem Identified LowYield Low Labeling Yield Start->LowYield OffTarget Off-Target (Lys/His) Start->OffTarget Precip Protein Precipitation Start->Precip Check_pH Is pH < 7.4? LowYield->Check_pH Check_pH_High Is pH > 8.0? OffTarget->Check_pH_High Check_DMSO Is DMSO > 2%? Precip->Check_DMSO Adjust_pH Increase pH to 7.8 (Activate Thiol) Check_pH->Adjust_pH Yes Check_Conc Is Probe < 50µM? Check_pH->Check_Conc No Increase_Conc Increase Probe to 100µM (Kinetic Push) Check_Conc->Increase_Conc Yes Lower_pH Lower pH to 7.5 (Protonate Lysine) Check_pH_High->Lower_pH Yes Dilute_Stock Pre-dilute Probe Add slowly Check_DMSO->Dilute_Stock Yes

Part 3: Optimized Labeling Protocol

This protocol is designed for LC-MS/MS analysis of cysteine occupancy.

Materials
  • Buffer: 50 mM HEPES or TEAB, 150 mM NaCl, pH 7.8. (Avoid TRIS if high concentrations are used, though HEPES is preferred to prevent amine interference).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT/BME as they contain thiols that will scavenge the probe.

  • Probe: this compound (Stock: 50 mM in anhydrous DMSO).

Step-by-Step Workflow
StepActionCritical Technical Note
1. Reduction Incubate protein (1 mg/mL) with 1 mM TCEP for 20 min at RT.Ensures surface cysteines are reduced (

) and accessible. Do not remove TCEP; it is compatible with 2-ESP.
2. Labeling Add 2-ESP to a final concentration of 100 µM (or 20x molar excess).Pipette up and down immediately to disperse. Final DMSO should be <2%.
3. Incubation Incubate for 2 hours at 25°C (or 1 hour at 37°C).2-ESP is slower than acrylamides. Time is the variable to optimize here.[2]
4. Quenching Add 10 mM DTT or 5% Formic Acid .DTT scavenges excess probe; Acid stops the reaction by protonating the thiolate.
5. Cleanup Perform Acetone precipitation or Zeba Spin Desalting.Crucial: Do not use overnight dialysis (risk of retro-Michael).
6. Digestion Resuspend in Urea/Trypsin buffer for standard bottom-up proteomics.The pyridine adduct is stable under standard trypsinization conditions.

Part 4: Mass Spectrometry Analysis

The "Proton Sponge" Effect: When analyzing 2-ESP labeled peptides, you may observe enhanced ionization efficiency in positive mode ESI-MS. The pyridine nitrogen (


) can accept a proton during the electrospray process, increasing the charge state or signal intensity of the labeled peptide compared to the native form.

Data Interpretation Table: | Modification | Mass Shift (


Da) | Specificity |
| :--- | :--- | :--- |
| This compound  | +169.02  (approx)* | Cysteine (Major), Lysine (Minor at high pH) |
| Carbamidomethylation  | +57.02 | Standard alkylation (Control) |

*Note: The exact mass shift depends on the specific substituents on the pyridine ring if a derivative is used. For the unsubstituted parent: C7H7NO2S adds C7H7NO2S (MW ~169).

References

  • 2-Sulfonyl Pyridines as Tunable Electrophiles

    • Title: 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles.[3][4][5][6]

    • Source:ACS Chemical Biology / NIH PubMed Central
    • Context: Defines the mechanism, tunability, and application of sulfonyl pyridines in chemoproteomics.
  • Vinyl Sulfone Reactivity & Selectivity

    • Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[7][8]

    • Source:Polymer Chemistry (RSC)
    • Context: Establishes the kinetic hierarchy where vinyl sulfones are slower but more selective than acryl
  • Cysteine Labeling Str

    • Title: Efficient Site-Specific Labeling of Proteins via Cysteines.[3][4][5]

    • Source:NIH PubMed Central
    • Context: General protocols for optimizing cysteine labeling, including pH and reduction consider

Sources

optimization of reaction conditions (pH, temperature, stoichiometry) for 2-(ethenesulfonyl)pyridine conjugations

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing 2-(ethenesulfonyl)pyridine (2-ESP) conjugations. Unlike standard maleimide chemistries, 2-ESP utilizes a heteroaryl vinyl sulfone scaffold that offers superior hydrolytic stability but requires precise kinetic tuning.

Status: Operational | Tier: Advanced Application Support Subject: Optimization of Reaction Conditions (pH, Temperature, Stoichiometry)

Welcome to the 2-ESP Optimization Hub

You are likely here because you need a cysteine-selective reagent that offers the stability of a thioether without the hydrolytic instability of a succinimide ring (maleimide). 2-ESP is a "Goldilocks" electrophile: it is less reactive than maleimides (requiring stricter condition control) but yields a highly stable, irreversible linkage ideal for long-term biological studies.

Module 1: pH Optimization & Selectivity

User Query: "I am running the conjugation at pH 6.0 to match my maleimide protocol, but I’m seeing <10% conversion. Is the reagent degraded?"

Technical Diagnosis: The reagent is likely intact, but your pH is too low for this specific electrophile. Unlike maleimides, which are hyper-reactive and can conjugate at pH 6.0, 2-ESP is a heteroaryl vinyl sulfone . Its reactivity is driven strictly by the nucleophilicity of the thiolate anion (


).

At pH 6.0, most cysteine residues (pKa ~8.3) are protonated (


) and non-nucleophilic. While the pyridine ring of 2-ESP might be protonated at this pH (increasing its electrophilicity), this does not compensate for the lack of thiolate.

The Solution: You must shift the equilibrium to favor the thiolate without triggering amine reactivity.

  • Optimal Window: pH 7.2 – 8.0 .

  • The Mechanism: At pH 7.5, approximately 10-15% of surface cysteines are deprotonated (thiolates). This is sufficient to drive the Michael addition with 2-ESP, which is slower but cleaner than maleimide conjugation.

  • Upper Limit: Avoid pH > 8.5. While this maximizes thiolate concentration, it increases the risk of:

    • Competing hydrolysis of the vinyl group (formation of 2-(2-hydroxyethylsulfonyl)pyridine).

    • Off-target lysyl (amine) modification.

Data: Reactivity vs. pH Profile

pH ConditionThiol State (

)
2-ESP State (

)
Reaction RateSpecificity Risk
pH 5.5 - 6.0 Protonated (

)
Protonated (

)
NegligibleLow
pH 7.0 - 7.4 Equilibrium (

)
Neutral (

)
Moderate (Ideal) High Specificity
pH 8.0 High Thiolate (

)
Neutral (

)
FastModerate
pH > 9.0 Fully DeprotonatedNeutral (

)
Very FastHigh (Amine labeling)
Module 2: Stoichiometry & Kinetics

User Query: "I used 1.1 equivalents of 2-ESP for 30 minutes, but my LC-MS shows 50% unreacted protein. Should I add more reagent?"

Technical Diagnosis: Yes. You are applying "maleimide logic" to a vinyl sulfone. 2-ESP follows second-order kinetics (


), but its rate constant (

) is significantly lower than that of maleimides. Using near-stoichiometric equivalents (1.1x) results in a reaction that stalls as concentrations drop.

The Solution: To drive the reaction to completion within a reasonable timeframe (1–2 hours), you must utilize pseudo-first-order kinetics by providing a reagent excess.

  • Small Molecule Targets: Use 1.5 – 2.0 equivalents .

  • Protein/Antibody Targets: Use 5 – 10 equivalents .

    • Note: Because 2-ESP is more hydrophilic than phenyl vinyl sulfone (due to the pyridine nitrogen), excess reagent is easier to remove via desalting columns or dialysis.

Protocol Recommendation:

  • Dissolve 2-ESP in a water-miscible organic solvent (DMSO or DMA) to create a 50–100 mM stock.

  • Add to protein solution (pH 7.5) to reach a final concentration of 10–20 equivalents.

  • Ensure final organic solvent concentration is <5% to prevent protein denaturation.

Module 3: Temperature & Stability

User Query: "Can I run this reaction at 4°C overnight? I'm worried about protein stability."

Technical Diagnosis: Running 2-ESP conjugations at 4°C is generally inefficient unless extended for very long periods (24+ hours). The activation energy for vinyl sulfone Michael addition is higher than that for maleimides.

The Solution:

  • Standard Protocol: 25°C (Room Temperature) for 1–4 hours .

  • Sensitive Proteins: If you must run at 4°C, increase the stoichiometry to 20–50 equivalents and incubate for 16–24 hours .

  • Heat Stability: 2-ESP itself is thermally stable. Unlike maleimides, which hydrolyze to maleamic acid at elevated temperatures, 2-ESP withstands 37°C well. This allows you to perform conjugations at physiological temperature (37°C) for 30–60 minutes to accelerate kinetics.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for optimizing 2-ESP conjugation based on observed outcomes.

ESP_Optimization Start Start: 2-ESP Conjugation CheckYield Analyze Yield (LC-MS/Gel) Start->CheckYield LowYield Issue: Low Conversion (<50%) CheckYield->LowYield Incomplete HighBackground Issue: Non-Specific Labeling CheckYield->HighBackground Multiple Adducts Success Success: >90% Yield, Specific CheckYield->Success Single Adduct CheckpH_Low Check pH LowYield->CheckpH_Low CheckpH_High Check pH HighBackground->CheckpH_High CheckStoich Check Stoichiometry CheckpH_Low->CheckStoich pH is 7.2-8.0 Action_RaisepH Action: Adjust pH to 7.5 (Increase Thiolate) CheckpH_Low->Action_RaisepH pH < 7.0 Action_IncreaseConc Action: Increase 2-ESP to 10-20 Equivalents CheckStoich->Action_IncreaseConc Eq < 5x Action_IncreaseTemp Action: Increase Temp to 37°C or Time to 4h CheckStoich->Action_IncreaseTemp Eq > 10x Action_LowerpH Action: Lower pH to 7.0 (Reduce Amine Reactivity) CheckpH_High->Action_LowerpH pH > 8.0

Caption: Decision tree for troubleshooting 2-ESP conjugation efficiency and specificity.

Master Protocol: Cysteine Labeling with 2-ESP

Reagents:

  • Protein Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris if possible at high pH, though usually acceptable at pH 7.5.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT/Mercaptoethanol as they contain thiols that will consume the 2-ESP.

  • 2-ESP Stock: 100 mM in dry DMSO.

Step-by-Step:

  • Reduction: If the protein cysteines are oxidized (disulfides), incubate protein (50 µM) with TCEP (2–5 equivalents) for 30 minutes at RT. TCEP does not need to be removed before adding 2-ESP.

  • pH Adjustment: Verify the pH is between 7.2 and 7.5.

  • Addition: Add 2-ESP stock to the protein solution.

    • Target final ratio: 10:1 (Reagent:Protein) .

    • Target final DMSO: < 5% (v/v) .

  • Incubation: Incubate at 25°C for 2 hours or 37°C for 45 minutes .

  • Quenching (Optional): Add excess L-Cysteine or Glutathione (50 equivalents) to quench unreacted 2-ESP if immediate purification is not possible.

  • Purification: Remove excess reagent via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.

Mechanism of Action

The 2-ESP scaffold utilizes the pyridine ring to modulate the reactivity of the vinyl sulfone. The electron-withdrawing nature of the sulfone group activates the


-carbon for nucleophilic attack.

Caption: Michael addition of protein thiolate to this compound yielding a stable thioether.

References
  • Heteroaryl Vinyl Sulfones as Tunable Electrophiles

    • Context: Foundational work describing how changing the heteroaryl ring (e.g., pyridine, tetrazole)
    • Source: Meadows, M. K., et al. (2016). "Expanding the Potential of Heteroaryl Vinyl Sulfones." The Journal of Organic Chemistry, 81(24), 12201–12211.
  • Comparison of Vinyl Sulfone vs. Maleimide Stability

    • Context: Establishes the superior hydrolytic stability of vinyl sulfone thioethers compared to the reversible thiosuccinimide linkage formed by maleimides.
    • Source: Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184–189. (Discusses general stability of non-cleavable linkers).
  • General Thiol-Michael Addition Optimiz

    • Context: Comprehensive review of reaction parameters (pH, solvents, catalysis)
    • Source: Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
  • 2-Sulfonylpyrimidines (Rel

    • Context: While distinct from vinyl sulfones, this literature reinforces the concept of using nitrogen-containing heterocycles to tune sulfur-based electrophiles for cysteine selectivity.
    • Source: Pichon, M. M., et al. (2020). "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation."[2][3] Chemical Science, 11, 366-371.

Sources

Technical Support Center: Stability and Storage of 2-(Ethenesulfonyl)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(ethenesulfonyl)pyridine and its derivatives. These powerful Michael acceptors are pivotal in bioconjugation, drug discovery, and materials science.[1][2] However, their high reactivity necessitates meticulous handling and storage to ensure experimental success and reproducibility. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve problems that may arise during the handling and use of this compound and its analogs.

Problem 1: My stock solution of this compound has turned yellow and/or a precipitate has formed.

  • Potential Cause: This is a classic sign of degradation, most likely through polymerization or reaction with trace nucleophiles (like water). The vinyl group of these compounds is highly susceptible to nucleophilic attack and can also undergo self-polymerization, especially when exposed to light, heat, or impurities. A color change often indicates the formation of complex degradation products.[3]

  • Recommended Solution & Causality:

    • Discard the Solution: Do not use the degraded stock. The presence of oligomers, polymers, or adducts will lead to inaccurate quantification and introduce impurities into your reaction, compromising your results.

    • Solvent Purity Check: Ensure you are using a high-purity, anhydrous, and aprotic solvent (e.g., acetonitrile, DMF, DMSO) for your stock solutions. The presence of water or other nucleophilic contaminants will initiate Michael addition, leading to the consumption of your reagent.

    • Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like argon or nitrogen.[4] This displaces atmospheric moisture and oxygen, which can contribute to degradation pathways.

    • Fresh Preparation: For critical experiments, it is always best practice to prepare solutions fresh. If storage is necessary, store in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles and exposure to ambient conditions.[4]

Problem 2: My reaction yield is significantly lower than expected, or the reaction is not proceeding to completion.

  • Potential Cause: This issue points directly to a loss of reagent activity. The vinyl sulfone moiety is the reactive "warhead" for Michael addition.[5][6][7][8][9] If the starting material has degraded during storage, its effective concentration is lower than calculated, leading to poor reaction outcomes.

  • Recommended Solution & Causality:

    • Purity Assessment: Before use, especially if the reagent has been stored for some time, assess its purity. This can be done via Nuclear Magnetic Resonance (NMR) spectroscopy to check for the characteristic vinyl proton signals or by High-Performance Liquid Chromatography (HPLC) to detect the presence of degradation products.

    • Optimize Storage: Review your storage protocol against the recommended conditions outlined in the FAQ section below. Storing the compound as a dry solid in a desiccator at low temperatures (-20°C) is paramount.[4][10][11]

    • Reaction Conditions: Ensure your reaction buffer is free from competing nucleophiles. For example, using a buffer containing primary amines (like Tris) is incompatible with Michael addition chemistry, as the buffer itself will react with your vinyl sulfone. Opt for non-nucleophilic buffers such as HEPES, MOPS, or phosphate.

Problem 3: I'm observing unexpected side products in my mass spectrometry or chromatography analysis.

  • Potential Cause: The appearance of unexpected masses or peaks can be due to the reaction of your vinyl sulfone with components of your reaction mixture or solvent. The high electrophilicity of the β-carbon in the vinyl group makes it a target for a wide range of nucleophiles.

  • Recommended Solution & Causality:

    • Systematic Analysis: Scrutinize every component in your reaction. Could a solvent (e.g., residual water in DMSO), a buffer component, or an additive have a nucleophilic functional group?

    • Control Experiments: Run control reactions where you incubate the this compound derivative with individual reaction components (e.g., just the buffer, just the solvent) under the same conditions to pinpoint the source of the side reaction.

    • pH Control: The reactivity of Michael acceptors is pH-dependent. At higher pH, the concentration of anionic nucleophiles (like thiolates) increases, accelerating the reaction. Ensure your reaction pH is optimized and buffered to prevent unwanted side reactions or hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To maximize shelf-life, the solid compound should be stored under conditions that minimize exposure to initiators of degradation.[11][12]

Condition Recommendation Scientific Rationale
Temperature -20°C or below.[4]Reduces the kinetic rate of all degradation pathways, including polymerization and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen).Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[4]
Light Amber vial or protection from light.[3][4]UV light can provide the energy to initiate radical polymerization of the vinyl group.
Container Tightly sealed vial within a desiccator.Prevents ingress of moisture from the surrounding environment, which can cause hydrolysis or Michael addition.[12]

Q2: What are the primary degradation pathways I should be aware of?

The two principal degradation pathways stem from the inherent reactivity of the activated vinyl group.

  • Michael Addition: This is the desired reaction mechanism in many applications but also a primary degradation route.[5][8] Nucleophiles (Nu⁻), such as water, alcohols, or trace amines, can attack the β-carbon, leading to the formation of a stable adduct and consumption of the active reagent.

  • Polymerization: The vinyl group can undergo chain-growth polymerization, initiated by light, heat, or radical species. This forms oligomers or polymers, resulting in a loss of active monomer and the appearance of insoluble material.

G

Caption: High-level workflow for HPLC-based purity analysis.

By adhering to these guidelines, researchers can ensure the stability and integrity of their this compound reagents, leading to more reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. Vinyl Sulphone Ester - Best Price & High-Quality Industrial Grade.
  • Lumiprobe. Reagent storage conditions.
  • Chem-Supply. Vinyl sulfone MSDS.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Spectrum Chemical. Material Safety Data Sheet.
  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023).
  • ResearchGate. Stability of pyridine-2-sulfonyl chlorides as neat samples.
  • ACS Publications. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.
  • ResearchGate. Degradation Pathway. (2017).
  • BenchChem. Stability issues and degradation pathways of 2-Hydroxyquinoline.
  • Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. (2025).
  • NIH National Library of Medicine. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • Wikipedia. Sulfonic acid.
  • ResearchGate. Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. (2025).
  • YouTube. Michael Addition Reaction Mechanism. (2018).
  • MDPI. Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts.
  • Wikipedia. Michael addition reaction.
  • Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. (2000).
  • Taylor & Francis Online. The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. (2024).
  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. (2025).
  • Royal Society of Chemistry. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. Degradation pathway of drug.
  • Chemistry Steps. Michael Addition Reaction Mechanism.
  • MDPI. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies.
  • YouTube. Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018).
  • PubMed. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion. (2019).
  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions.
  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2025).
  • PubMed. The vinyl sulfone motif as a structural unit for novel drug design and discovery. (2024).

Sources

Technical Support Center: Advanced Purification of 2-(Ethenesulfonyl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the advanced purification of 2-(ethenesulfonyl)pyridine and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the scientific rationale behind each step. Our goal is to empower you with the expertise to achieve high-purity this compound for your critical applications.

I. Understanding the Molecule: Key Purity Challenges

This compound is a valuable building block, but its purification is often non-trivial. The presence of the electron-withdrawing sulfonyl group and the reactive vinyl moiety, combined with the basic pyridine ring, presents a unique set of challenges. The primary difficulties stem from:

  • High Reactivity: The vinyl group is susceptible to polymerization and Michael additions, especially under basic conditions or elevated temperatures.

  • Potential for Side-Products: Synthesis can lead to impurities such as the corresponding sulfoxide (from incomplete oxidation), the saturated ethylsulfone (from reduction), or unreacted starting materials.

  • Hygroscopic Nature: The pyridine moiety can attract water, which may complicate purification and analysis.

This guide will address these challenges with practical, field-tested solutions.

II. Troubleshooting Guide & FAQs

FAQ 1: My final product shows a persistent impurity at a slightly lower Rf on TLC. How can I identify and remove it?

Answer:

This is a common issue, often indicating the presence of the corresponding sulfoxide, 2-(ethenesulfinyl)pyridine. The sulfoxide is more polar than the sulfone, hence the lower Retention Factor (Rf) on normal-phase thin-layer chromatography (TLC).

Identification:

  • ¹H NMR: Look for a downfield shift of the vinyl protons in the sulfone compared to the sulfoxide. The sulfone protons will be more deshielded.

  • Mass Spectrometry: The sulfoxide will have a molecular weight 16 units less than the sulfone.

  • FT-IR: The S=O stretching frequency for a sulfoxide is typically around 1050 cm⁻¹, while a sulfone shows two characteristic stretches around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Removal Strategy: Selective Oxidation

If the impurity is indeed the sulfoxide, a straightforward approach is to complete the oxidation of the entire batch.

Protocol: Post-Purification Oxidation

  • Dissolution: Dissolve the impure product in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Oxidant Addition: Add a slight excess (1.1-1.2 equivalents) of a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor the disappearance of the sulfoxide spot by TLC.

  • Work-up: Quench the reaction with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution. Wash the organic layer with saturated sodium bicarbonate solution to remove acidic byproducts, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting product should be the pure sulfone.

Troubleshooting Scenario 2: My product is a sticky oil or waxy solid that is difficult to handle and purify. What are my options?

Answer:

This physical state often suggests the presence of oligomers or polymers, a common issue with reactive vinyl compounds like this compound.[1] It can also indicate the presence of residual solvents.

Initial Step: High-Vacuum Drying

Before attempting more complex purification, ensure all volatile impurities are removed. Dry the product under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (e.g., 30-40 °C), if the compound's stability permits.

Purification Strategy 1: Recrystallization

If the product is semi-crystalline, recrystallization is the preferred method for achieving high purity.[2]

Recrystallization Solvent Screening

Solvent SystemRationaleExpected Outcome
Isopropanol/Hexanes Good solubility in isopropanol when hot, poor solubility in hexanes.Crystalline solid should precipitate upon cooling and addition of hexanes as an anti-solvent.
Ethyl Acetate/Hexanes Similar principle to isopropanol/hexanes.Effective for moderately polar compounds.
Toluene Can be effective for aromatic compounds.Slow cooling may yield high-quality crystals.
Chloroform/Petroleum Ether A classic combination for many organic compounds.[2]Good for inducing crystallization of oils.

Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the impure product in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol or ethyl acetate).

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Induce Crystallization: Slowly add a cold anti-solvent (e.g., hexanes or petroleum ether) in which the product is insoluble until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Purification Strategy 2: Column Chromatography

If recrystallization fails, column chromatography is the next logical step. Due to the polar nature of the pyridine sulfone, careful selection of the stationary and mobile phases is crucial.

Column Chromatography Parameters

Stationary PhaseMobile Phase (Eluent System)Rationale & Tips
Silica Gel (Standard) Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. The product is quite polar and will require a significant portion of ethyl acetate to elute.
Alumina (Neutral) Dichloromethane/Methanol GradientAlumina can be less acidic than silica, which may be beneficial for the basic pyridine moiety. However, it can also be more reactive.
Reverse-Phase C18 Silica Water/Acetonitrile GradientFor highly polar impurities, reverse-phase chromatography can be very effective.
FAQ 3: I am using this compound in a reaction with a nucleophile, and I am getting significant amounts of a byproduct with a mass corresponding to the addition of my solvent (e.g., methanol, ethanol). How can I prevent this?

Answer:

This is a classic example of the high reactivity of the vinyl sulfone as a Michael acceptor. Protic solvents, especially alcohols, can act as nucleophiles and add across the double bond, particularly in the presence of a base.

Prevention Strategies:

  • Solvent Choice: Switch to an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF).

  • Order of Addition: If a base is required for your reaction, add it last and at a low temperature to favor the desired reaction over the side reaction with any trace protic impurities.

  • Use of a Non-Nucleophilic Base: If possible, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

Purification of the Desired Product:

If the solvent-adduct has already formed, it will be more polar than your desired product (assuming your nucleophile is less polar than the solvent). This difference in polarity can be exploited for purification.

  • Column Chromatography: A standard silica gel column with a hexanes/ethyl acetate gradient should effectively separate the more polar solvent-adduct from the desired product.

  • Liquid-Liquid Extraction: If the desired product is significantly less polar than the adduct, an extractive workup may be sufficient. Dissolve the crude mixture in a non-polar solvent like ethyl acetate and wash with water. The more polar adduct may preferentially partition into the aqueous phase.

III. Visualized Purification Workflow

The following diagram provides a decision-making workflow for selecting the appropriate purification strategy for your this compound reaction product.

Purification_Workflow start Crude Reaction Mixture is_solid Is the product a solid or oil? start->is_solid solid Solid is_solid->solid Solid oil Sticky Oil / Waxy Solid is_solid->oil Oil recrystallize Attempt Recrystallization solid->recrystallize check_impurities Analyze Impurities (TLC, NMR, MS) oil->check_impurities recrystallize_success Pure Crystalline Product recrystallize->recrystallize_success Success recrystallize_fail Recrystallization Fails or Product Remains Oily recrystallize->recrystallize_fail Failure column_chrom Perform Column Chromatography recrystallize_fail->column_chrom column_success Pure Product column_chrom->column_success polar_impurities Are impurities significantly more polar? check_impurities->polar_impurities yes_polar Yes polar_impurities->yes_polar no_polar No polar_impurities->no_polar extraction Consider Liquid-Liquid Extraction yes_polar->extraction no_polar->column_chrom extraction_success Partially Purified Product extraction->extraction_success extraction_success->column_chrom

Caption: Decision tree for selecting a purification strategy.

IV. References

  • Wikipedia. (2023). Vinyl sulfone dyes. Retrieved from [Link]

  • Wikipedia. (2023). 2-Vinylpyridine. Retrieved from [Link]

  • Reddy, G. M., & Rao, K. R. (1998). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Journal of the Indian Chemical Society, 75(10-12), 654-656.

  • Google Patents. (1949). Preparation of vinyl sulfones. US2474808A. Retrieved from

  • Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A. Retrieved from

  • Anwar, S., Khan, I., & Asiri, A. M. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.

  • Google Patents. (2012). Method for extracting pyridine compound by using ionized liquid extracting agent. CN102603617B. Retrieved from

  • Wang, B., Li, X., & Zhang, Y. (2019). One‐Pot Synthesis of β‐Bromo Sulfones and Vinyl Sulfones via Different Column Chromatography. ChemistrySelect, 4(21), 6549-6552.

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Wikipedia. (2023). Vinyl sulfone. Retrieved from [Link]

Sources

achieving chemo- and regioselectivity in reactions involving multifunctional 2-(ethenesulfonyl)pyridine analogues

[1]

Status: Operational | Tier: Advanced Chemical Biology | Topic: Chemo- & Regioselectivity[1]

Executive Summary: The ESP Advantage

You are likely using this compound (ESP) because standard vinyl sulfones (e.g., phenyl vinyl sulfone) lack the necessary reactivity or aqueous solubility for your biological target.[1] The ESP scaffold is a "privileged warhead" in covalent drug discovery and bioconjugation.[1]

The Core Differentiator: The pyridine nitrogen.[2][3][4][5] Unlike a phenyl ring, the pyridine ring acts as an electron-withdrawing group (EWG) that enhances the electrophilicity of the


ligand-directed reactivity

Part 1: The Reactivity Landscape (Visualization)

The following diagram maps the decision pathways for ESP reactivity. Use this to diagnose where your reaction might be deviating.[1]

ESP_Reactivity_FlowESPThis compound(Substrate)ConditionsReaction ConditionsESP->ConditionsPath_MichaelNucleophilic Attack(Soft Nucleophiles)Conditions->Path_MichaelpH 7.0-8.0BufferedPath_RadicalRadical Conditions(UV / Initiators)Conditions->Path_RadicalAIBN / LightPath_DegradationHydrolysis / Retro-MichaelConditions->Path_DegradationHigh pH (>9.0)or High TempProd_ThiolBeta-C Thioether(DESIRED: Cysteine)Path_Michael->Prod_ThiolFast (k_obs high)Prod_AmineBeta-C Amine(OFF-TARGET: Lysine)Path_Michael->Prod_AmineSlow (requires high pH)Prod_PolyPolymerizationPath_Radical->Prod_PolyChain PropagationProd_HydraBeta-Hydroxy Adduct(Inactive)Path_Degradation->Prod_HydraWater Attack

Figure 1: Mechanistic flow of ESP reactivity.[1] Note that the primary "Off-Target" risk in biological systems is amine (Lysine) conjugation, which competes with the desired thiol (Cysteine) conjugation.

Part 2: Troubleshooting Guides (Q&A)

Module A: Chemoselectivity (Cysteine vs. Lysine)

User Query: I am trying to label a specific cysteine residue, but I am observing significant non-specific labeling on surface lysines. How do I restore chemoselectivity?

Diagnostic: The ESP warhead is inherently selective for thiols (soft nucleophiles) over amines (hard nucleophiles) due to the orbital overlap with the soft

Solution Protocol:

  • pH Tuning: The pKa of a typical Cysteine thiol is ~8.3, while Lysine is ~10.[1]5. However, the pyridine nitrogen can lower the effective pKa of a nearby thiol through H-bonding.[1]

    • Action: Lower your reaction pH from 8.0 to 6.5 – 7.0 . At this pH, lysines are almost exclusively protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and non-nucleophilic, while cysteines retain sufficient nucleophilicity to react with the activated ESP [4].
      
  • Buffer Selection: Avoid amine-based buffers (Tris, Glycine) which can act as competing nucleophiles.[1] Use HEPES or Phosphate (PBS) .[1]

  • Stoichiometry: ESPs are efficient. Do not use the large excesses (50x-100x) typical for chloroacetamides.[1] Reduce to 1.5x – 5x equivalents relative to the protein.

Data Comparison: Reactivity Rates (


)
Electrophile Class Relative Reactivity (Thiol) Selectivity Window (Thiol/Amine)
Acrylamide 1 (Baseline) High
Phenyl Vinyl Sulfone ~50 High
This compound ~150 - 3000 Moderate (Requires pH control)

| Vinyl Sulfonamide | ~10 | Very High |[1]

Note: The enhanced reactivity of ESP comes from the electron-deficient pyridine ring stabilizing the transition state.

Module B: Regioselectivity (The "Where")

User Query: I am seeing byproducts that suggest the pyridine ring itself is reacting, or I'm getting addition at the alpha-carbon. Is this possible?

Diagnostic:

  • Alpha-Attack: This is extremely rare under nucleophilic conditions.[1] It typically only occurs if you have accidentally introduced radical initiators (e.g., old peroxide-containing ethers) or UV light, leading to radical addition rather than Michael addition.[1]

  • Ring Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  While ESP is designed for vinyl attack, the C2 position of the pyridine (where the sulfonyl group is attached) is electrophilic. If the sulfinate group acts as a leaving group (retro-Michael followed by displacement), you might lose the vinyl moiety entirely.
    

Solution Protocol:

  • Prevent Radical Pathways: Add a radical inhibitor like hydroquinone or BHT (0.1 mol%) to your stock solution if you observe polymerization or alpha-addition.[1]

  • Confirm Regioisomer: Use NMR.[1][3]

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -addition product (Desired): Look for the loss of vinyl protons (approx. 6.0–7.0 ppm) and the appearance of distinct methylene triplets (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      ) around 3.0–3.5 ppm.
    • Ring attack: The vinyl signals will remain intact, but the aromatic pyridine splitting pattern will change.

Module C: Stability & Storage

User Query: My ESP reagent seems to lose potency after a week in DMSO.

Root Cause: Vinyl sulfones, particularly activated ones like ESP, are susceptible to Michael addition of water (hydration) upon prolonged storage in wet solvents, forming the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Best Practices:

  • Solvent: Store stocks in anhydrous DMSO or DMA . Avoid DMF if possible, as it can decompose to dimethylamine, which will rapidly react with the ESP.[1]

  • Temperature: Store at -20°C or lower.

  • Freeze-Thaw: Aliquot single-use vials. Repeated freeze-thaw cycles introduce atmospheric moisture.[1]

Part 3: Standard Operating Procedure (SOP)

Protocol: Cysteine-Selective Labeling of Protein X with an ESP Probe

Reagents:

  • Target Protein (10–50 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     in PBS, pH 7.0).
    
  • ESP Analogue Stock (10 mM in anhydrous DMSO).[1]

  • TCEP (Tris(2-carboxyethyl)phosphine) – Optional, to reduce disulfides.[1]

Workflow:

  • Pre-Treatment: If the target cysteine is oxidized, treat protein with 100 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     TCEP for 20 min on ice. Note: ESPs are compatible with TCEP, unlike maleimides which can sometimes react with TCEP.[1]
    
  • Initiation: Add ESP Stock to the protein solution.

    • Target Final Concentration: 50–100 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (approx. 2–5 equiv).
      
    • DMSO Limit: Keep final DMSO < 2% (v/v) to prevent protein denaturation.[1]

  • Incubation: Incubate at 25°C for 60 minutes .

    • Optimization: If labeling is low, increase pH to 7.[1]5. Do not exceed pH 8.0 to avoid lysine modification.[1]

  • Quenching: Add excess thiol (e.g., 5 mM DTT or Glutathione) to scavenge unreacted ESP.[1]

  • Analysis: Analyze via LC-MS (Intact Protein Mass).

    • Expected Mass Shift: + MW of ESP Probe.[1]

    • Troubleshooting: If you see +18 Da shift relative to the adduct, it suggests hydrolysis of the vinyl group (rare) or adduct instability.

References

  • Evaluation of 2-Sulfonyl Pyridines as Covalent Modifiers. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Discusses the tunability of the pyridine ring and its activation of the vinyl group for S_NAr and Michael addition.

  • Vinyl Sulfones: Selective and Tunable Covalent Warheads. Source: ResearchGate / Review.[1] Context: Comparative reactivity of vinyl sulfones vs. acrylamides and the role of the R-group in kinetics.[6]

  • Relative Rates of Michael Reactions of Thiol with Vinyl Sulfones. Source: PubMed.[1] Context: Quantitative kinetic data showing the 3000-fold reactivity differences based on sulfonyl substituents.[1][7]

  • The Michael Addition Reaction and Conjugate Addition Mechanisms. Source: Master Organic Chemistry.[1] Context: Foundational mechanistic steps for conjugate addition, protonation, and nucleophile selection.[1][8]

  • Regioselectivity in Substituted Pyridine Reactions. Source: BenchChem Technical Notes.[1][9] Context: Detailed analysis of steric and electronic factors governing attack on pyridine rings.[1][10]

addressing common challenges in the use of vinyl sulfone electrophiles in complex systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Complex Systems Deployment

Welcome to the Technical Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your vinyl sulfone (VS) probe or inhibitor is behaving unexpectedly in a biological matrix. Unlike the "harder," more aggressive acrylamides, vinyl sulfones are "soft" electrophiles that require precise environmental tuning. Their reactivity is governed by orbital overlap (Frontier Molecular Orbital theory) rather than simple charge attraction, making them exquisitely sensitive to the pKa of the target cysteine and the pH of your system.

Below is a troubleshooting framework designed to diagnose and resolve failures in complex systems (lysates, live cells, and animal models).

Module 1: Reactivity & Kinetics Troubleshooting

Diagnosing "Why is my reaction too slow or non-existent?"

Q: My vinyl sulfone probe labels the recombinant protein perfectly but shows zero activity in cell lysate. Is it degrading? A: It is likely a competency issue , not degradation. In a pure system, you control the pH. In a lysate, the buffering capacity and the presence of competing thiols (like Glutathione, GSH) change the landscape.

  • The Mechanism: Vinyl sulfones require the target cysteine to be in the thiolate form (

    
    ) to initiate the Michael addition. If your target cysteine has a high pKa (>8.0) and the lysate is at pH 7.4, the population of reactive thiolate is negligible.
    
  • The Fix:

    • pH Titration: Run a lysate labeling experiment at pH 7.0, 7.5, and 8.0. If signal appears only at pH 8.0, your warhead is too "soft" for the target's microenvironment.

    • Warhead Tuning: You cannot change the protein's pKa, but you can lower the LUMO energy of the vinyl sulfone. Add electron-withdrawing groups (EWGs) to the phenyl ring (if using phenyl vinyl sulfone) or switch to a vinyl sulfonamide which is generally more reactive.

Q: I see a "lag phase" in my kinetic curves. What is happening? A: This is a classic signature of reversible covalent binding or slow-onset inhibition. Unlike acrylamides, which often snap shut, vinyl sulfones can undergo a retro-Michael addition (reversal) if the resulting carbanion intermediate is not rapidly protonated or if the adduct is unstable.

  • Diagnostic: Dilute your enzyme-inhibitor complex 100-fold into buffer containing excess thiol (e.g., 1 mM DTT). If enzymatic activity recovers over time, your "irreversible" inhibitor is actually reversible.

Module 2: Selectivity & The Glutathione (GSH) Trap

Diagnosing "Why is my compound toxic or disappearing?"[1]

Q: My compound disappears from the media within 30 minutes. Is it hydrolyzing? A: Vinyl sulfones are remarkably stable to hydrolysis. You are likely losing it to the Glutathione Sink . Intracellular GSH concentrations range from 1–10 mM. A vinyl sulfone that is too reactive will be "sponged" up by GSH before it reaches the target protein.

  • The Test: Incubate your compound (10 µM) with GSH (5 mM) in PBS at pH 7.4. Monitor by LC-MS.

    • Result A: >50% loss in 1 hour = Metabolic liability. The compound is too reactive for systemic use.

    • Result B: <10% loss in 1 hour = Good metabolic stability.

  • The Fix: Increase steric bulk near the beta-carbon of the vinyl group. This slows down the attack by the free, bulk-solvent GSH but often allows the specific attack by the enzyme's active site cysteine (which is oriented for the reaction).

Q: I am seeing massive off-target labeling in my Western blot. How do I clean this up? A: You are likely overdosing or using a "hot" warhead.

  • The Logic: At high concentrations, the "soft" selectivity preference for cysteine over lysine erodes.

  • Protocol Adjustment: Perform a "Pulse-Chase" experiment.

    • Pulse: Treat cells with the probe for a short window (15–30 min).

    • Chase: Wash and replace with media containing no probe.

    • Why: Specific targets usually have a faster

      
       (association rate) due to non-covalent binding affinity. Off-targets rely on random collisional covalent modification, which is slower. A short pulse favors the specific target.
      
Module 3: Visualization & Logic Flow

The following diagrams illustrate the mechanistic pathway and the troubleshooting logic.

Diagram 1: The Michael Addition & Reversibility Axis

This diagram visualizes the transition state and the critical "Retro-Michael" escape route that distinguishes VS from other warheads.

MichaelAddition Reactants Free Cysteine (S-) + Vinyl Sulfone TS Transition State (Orbital Overlap) Reactants->TS k_on (Association) GSH_Adduct GSH Adduct (Dead End/Excretion) Reactants->GSH_Adduct Off-Target (Glutathione Sponge) Intermediate Carbanion Intermediate TS->Intermediate Bond Formation Intermediate->Reactants Retro-Michael (Reversibility) Product Stable Adduct (Thioether) Intermediate->Product Protonation (Fast)

Caption: The kinetic pathway of Vinyl Sulfones. Note the "Retro-Michael" path (red dotted), which can occur if the intermediate is not stabilized, distinguishing VS from acrylamides.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to diagnose experimental failure.

Troubleshooting Start Problem: No Labeling/Activity Check_Pure Does it work on Pure Protein? Start->Check_Pure No_Pure No Check_Pure->No_Pure Fail Yes_Pure Yes Check_Pure->Yes_Pure Pass Check_pH Check Buffer pH. Is pH < pKa of Cys? No_Pure->Check_pH Increase_pH Action: Increase pH to 7.5 - 8.0 Check_pH->Increase_pH Yes Steric_Clash Action: Check Linker Sterics (Docking) Check_pH->Steric_Clash No Check_GSH Check GSH Stability (t1/2 < 30 min?) Yes_Pure->Check_GSH Unstable Yes (Unstable) Check_GSH->Unstable Stable No (Stable) Check_GSH->Stable Modify_Warhead Action: Add Steric Bulk to Beta-Carbon Unstable->Modify_Warhead Check_Perm Check Permeability (PAMPA/Caco-2) Stable->Check_Perm

Caption: Workflow for isolating failure modes. Distinguishes between intrinsic reactivity issues (left branch) and system/stability issues (right branch).

Module 4: Experimental Protocols
Protocol A: GSH Stability Assay (The "Survival" Test)

Validates if your vinyl sulfone can survive the cytosolic environment.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Reduced Glutathione (GSH)[2]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Procedure:

  • Preparation: Prepare a reaction mixture containing 10 µM Test Compound and 5 mM GSH in PBS (pH 7.4). This mimics the cytosolic ratio.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Pass Criteria:

      
       minutes.
      
Protocol B: Determination of

(The Efficiency Metric)

Do not rely on IC50 for covalent inhibitors. It is time-dependent and misleading. You must measure the rate of inactivation.

Reagents:

  • Target Enzyme (e.g., Cathepsin, DUB)[3]

  • Fluorogenic Substrate (e.g., Z-FR-AMC)

  • Reaction Buffer (optimized for enzyme)

Procedure:

  • Pre-incubation: Incubate Enzyme with varying concentrations of Vinyl Sulfone Inhibitor (

    
    ) for varying times (
    
    
    
    to
    
    
    min).
  • Dilution: At each time point, dilute an aliquot 50-fold into a solution containing the Fluorogenic Substrate (this stops the inactivation by dilution and competition).

  • Measurement: Measure the residual enzymatic activity (

    
    ) via fluorescence slope.
    
  • Data Analysis:

    • Plot

      
       vs. time for each concentration. The slope is 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
    • This yields

      
       (max inactivation rate) and 
      
      
      
      (binding affinity).
Summary Data Table: Vinyl Sulfone vs. Acrylamide
FeatureVinyl Sulfone (VS)AcrylamideImplication for Complex Systems
Hard/Soft Character SoftHarderVS prefers Cys (

); Acrylamides can hit Lys (

) more easily.
Reversibility Potential (Retro-Michael)Rarely ReversibleVS allows for "correction" of off-target hits; longer residence time required.
GSH Reactivity Moderate to HighLow to ModerateVS requires stricter metabolic stability optimization.
Selectivity High (Thiol specific)ModerateVS is superior for "clean" chemical biology probes (ABPP).
Mechanism Michael AdditionMichael AdditionBoth require an accessible nucleophile.
References
  • Enamine. Vinyl Sulfones and Sulfonamides in Drug Discovery. (Review of selectivity and applications like K11777).[1][3][4]

  • Pacheco, S., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols.[5] Organic & Biomolecular Chemistry.[3][4][6][7] (Detailed study on the reversibility and retro-Michael mechanism).

  • Li, F., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling.[3][8] Molecules.[1][2][3][4][5][6][7][9][10][11][12][13] (Discusses the use of VS probes in ABPP and complex lysates).

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. (Fundamental kinetics and catalysis of the thiol-VS reaction).

  • Kerr, I. D., et al. (2009). Vinyl Sulfones as Antiparasitic Agents.[1][6] Journal of Medicinal Chemistry. (Case study of K11777 and cysteine protease targeting).

Sources

enhancing the reaction rate and efficiency of 2-(ethenesulfonyl)pyridine covalent modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(ethenesulfonyl)pyridine (2-ESP) moiety represents a "Goldilocks" warhead in covalent drug discovery and chemoproteomics. Unlike hyper-reactive acrylamides or promiscuous chloroacetamides, 2-ESP offers tunable reactivity governed by the electronic properties of the pyridine ring and the sulfonyl linker. This guide addresses the kinetic limitations often observed with 2-ESP and provides evidence-based strategies to enhance labeling efficiency while maintaining specificity.

Part 1: The Mechanistic Foundation

To troubleshoot reaction rates, one must understand the specific Michael addition pathway of 2-ESP. Unlike simple vinyl sulfones, the pyridine ring in 2-ESP acts as a secondary electron sink, which can be modulated by pH and substitution.

The Reaction Pathway:

  • Activation: The sulfonyl group (

    
    ) withdraws electron density from the vinyl group (
    
    
    
    -unsaturation).
  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon of the vinyl group.
  • Stabilization: The resulting carbanion is stabilized by the sulfone and the pyridine ring before protonation.

Visualizing the Mechanism & Tuning Logic

ESP_Mechanism cluster_0 Reactants cluster_1 Transition State Cys Protein Cysteine (Thiolate Form) TS Anionic Intermediate (Stabilized by SO2 & Pyridine) Cys->TS Nucleophilic Attack (Rate Limiting) ESP 2-ESP Warhead (Pyridine-SO2-Vinyl) ESP->TS Electrophilic Activation Product Stable Thioether Adduct TS->Product Protonation pH pH > pKa (Cys) Increases [S-] pH->Cys Promotes EWG EWG on Pyridine (e.g., -NO2, -CF3) Increases Electrophilicity EWG->ESP Activates

Figure 1: Mechanistic pathway of 2-ESP covalent modification. Reaction rate is controlled by the concentration of the thiolate nucleophile (pH dependent) and the electrophilicity of the vinyl group (tunable via pyridine substituents).

Part 2: Optimization & Troubleshooting (Q&A)

This section addresses specific user scenarios. We move beyond generic advice to "add more reagent" and focus on kinetic levers.

Scenario A: "My reaction yield is < 10% after 4 hours."

Diagnosis: The electrophile is likely too "soft," or the cysteine is protonated. Technical Fix:

  • Check pH vs. pKa: 2-ESP requires a thiolate nucleophile. If your buffer is pH 7.0 and the Cys pKa is 8.5, <5% of your cysteine is reactive.

    • Action: Increase buffer pH to 8.0 (if protein stable).

  • Electronic Activation (The "Turbo" Switch): If you cannot change pH, you must modify the probe.

    • Action: Use a 2-ESP derivative with an Electron-Withdrawing Group (EWG) at the 5-position of the pyridine ring (e.g.,

      
      , 
      
      
      
      , or
      
      
      ). This lowers the LUMO energy of the vinyl group, dramatically increasing reaction rates (up to
      
      
      -fold increase).
Scenario B: "I see labeling, but also high non-specific background."

Diagnosis: The warhead is too "hot" (reactive), or the concentration is driving non-specific hydrophobic binding. Technical Fix:

  • Steric De-tuning: Introduce a methyl group on the

    
    -carbon of the vinyl sulfone. This creates steric hindrance that only the specific cysteine (in a binding pocket) can overcome.
    
  • Electronic De-tuning: Add an Electron-Donating Group (EDG) like

    
     or 
    
    
    
    to the pyridine ring. This suppresses the Michael acceptor reactivity, requiring a very tight non-covalent binding event to drive the reaction (proximity effect).
Scenario C: "The probe precipitates upon addition."

Diagnosis: 2-ESP is hydrophobic. Technical Fix:

  • Cosolvent Protocol: Do not add 100% DMSO stock directly to aqueous buffer.

    • Action: Prepare a 10x intermediate dilution in 50% DMSO/Water, then add to the protein sample. This prevents "crashing out" at the injection site.

  • Solubility Tags: Use a PEGylated linker between the 2-ESP warhead and your reporter tag.

Part 3: Comparative Data & Tuning Table

Use this table to select the correct 2-ESP derivative based on your required reaction speed.

Pyridine Substituent (5-pos)Electronic EffectRelative Reactivity (

)
Recommended Use Case

(Nitro)
Strong EWGHigh (

)
Rapid labeling of low-abundance/low-pKa cysteines.

(Trifluoromethyl)
Moderate EWGHigh (

)
General profiling; good balance of speed/solubility.

(Unsubstituted)
NeutralBaseline (1.0)Standard chemoproteomics; requires accessible Cys.

(Methoxy)
Moderate EDGLow (

)
"Proximity-enabled" probes; requires high affinity ligand.

(Amino)
Strong EDGVery LowNegative control or highly specific enzyme inhibitors.

Data derived from structure-reactivity relationships of heteroaryl sulfones [1, 2].[1][2]

Part 4: Validated Experimental Protocol

Protocol: Kinetic Profiling of 2-ESP Labeling Objective: Determine the optimal time and concentration for specific labeling.

Materials:

  • Target Protein (

    
     in PBS, pH 7.4).
    
  • 2-ESP Probe (Stock

    
     in DMSO).
    
  • Quenching Reagent: DTT (

    
    ) or 2-Mercaptoethanol.
    
  • Analysis: LC-MS (Intact Protein Mode) or SDS-PAGE.

Step-by-Step Workflow:

  • Preparation:

    • Thaw protein and keep on ice.

    • Prepare a "Master Mix" of protein in buffer (PBS pH 7.4 or Tris pH 8.0). Avoid amine buffers (Tris) if using very high pH (>9), but for 2-ESP, Tris at pH 8.0 is acceptable.

  • Reaction Initiation:

    • Add 2-ESP probe to protein solution. Recommended molar ratios (Probe:Protein): 1:1, 5:1, 10:1 .

    • Critical: Final DMSO concentration must be

      
      .
      
  • Time Course Incubation:

    • Incubate at 25°C (Room Temp).

    • Aliquot samples at

      
       minutes.
      
  • Quenching:

    • Immediately add excess DTT (final conc.

      
      ) to the aliquot to scavenge unreacted probe.
      
    • Why: This stops the reaction precisely at the time point, ensuring accurate kinetic data.

  • Validation (Readout):

    • LC-MS: Look for mass shift of

      
      . Calculate 
      
      
      
      Occupancy
      
      
      .
    • Gel: If using a fluorescent probe, scan for fluorescence before staining for total protein.

Troubleshooting Decision Tree

Troubleshooting Start Start Validation CheckYield Check Yield (1h) Start->CheckYield LowYield Yield < 20% CheckYield->LowYield HighBack High Background CheckYield->HighBack Good Yield > 80% Specific CheckYield->Good Action_pH Increase pH to 8.0 LowYield->Action_pH First Step Action_Comp Run Competition Assay (Excess Ligand) HighBack->Action_Comp Verify Specificity Action_Conc Increase Conc. (Max 20x) Action_pH->Action_Conc If fails Action_EWG Switch to 5-NO2-Pyridine Action_Conc->Action_EWG If fails

Figure 2: Decision matrix for optimizing reaction conditions.

References

  • Pichon, E., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Link

    • Relevance: Establishes the structure-reactivity relationships (SAR)
  • Keeley, A., et al. (2020).[3] 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology. Link

    • Relevance: Specifically discusses the 2-sulfonylpyridine scaffold and its application in KEAP1 modification, valid
  • Gehringer, M., & Laufer, S. A. (2019). Emerging Covalent Motifs in Drug Discovery: Recent Trends and Developments. Journal of Medicinal Chemistry. Link

    • Relevance: Provides a comparative analysis of vinyl sulfones versus other warheads (acrylamides), contextualizing the "soft" reactivity of 2-ESP.
  • Sansbury, E. O., et al. (2024).[3] Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry. Link

    • Relevance: While focusing on vinylpyridine, this validates the concept of using the pyridine nitrogen's electronics to tune the reactivity of the attached vinyl group.[3]

Sources

Validation & Comparative

comparative reactivity study of 2-, 3-, and 4-(ethenesulfonyl)pyridine isomers

[1]

Executive Summary

In covalent drug discovery and chemoproteomics, the fine-tuning of electrophile reactivity is paramount to balancing potency with selectivity. Ethenesulfonylpyridines (ESPs) represent a distinct class of "warheads" that utilize the electron-deficient pyridine ring to modulate the reactivity of a vinyl sulfone Michael acceptor.

This guide provides a technical comparison of the 2- , 3- , and 4-(ethenesulfonyl)pyridine isomers. Our analysis, grounded in physical organic chemistry and kinetic profiling, establishes the following reactivity hierarchy:

  • 4-ESP (Para): Highest electrophilicity; maximal resonance stabilization of the intermediate.

  • 2-ESP (Ortho): High reactivity, slightly modulated by steric proximity to the ring nitrogen.[1]

  • 3-ESP (Meta): Significantly lower reactivity; relies solely on inductive withdrawal, offering a "tamed" electrophile for selectivity-driven campaigns.

Mechanistic Basis of Reactivity[1]

The reactivity of ESPs toward nucleophiles (e.g., cysteine thiols) is governed by the stability of the anionic intermediate formed upon Michael addition. This stability is dictated by the position of the sulfonyl group relative to the pyridine nitrogen.

Electronic Effects

The pyridine ring acts as an electron sink. However, the mechanism of withdrawal differs by position:

  • Inductive Effect (-I): All three isomers experience electron withdrawal through the

    
    -framework. The intensity diminishes with distance (
    
    
    ), but this is often secondary to resonance effects in conjugated systems.
  • Mesomeric (Resonance) Effect (-M): This is the differentiator.

    • 2- and 4-positions: The negative charge developing on the

      
      -carbon (adjacent to the sulfonyl) during nucleophilic attack can be delocalized effectively. The pyridine nitrogen can accept electron density via the sulfonyl linker’s influence on the ring system, stabilizing the transition state.[1]
      
    • 3-position: The nitrogen atom is in a meta relationship to the substituent.[1] No direct resonance structure allows the negative charge to rest on the electronegative nitrogen. The 3-ESP relies almost exclusively on the inductive effect, resulting in a higher energy transition state and slower reaction kinetics.

Visualization: Resonance Stabilization Pathways

The following diagram illustrates why the 4-isomer allows for superior charge delocalization compared to the 3-isomer.

ReactivityMechanismReactantNucleophile (R-S⁻) + 4-ESPTS_4Transition State (4-ESP)High Stabilization(Charge delocalized to N)Reactant->TS_4Fast k_obsTS_3Transition State (3-ESP)Low Stabilization(Inductive only)Reactant->TS_3Slow k_obsProductThioether AdductTS_4->ProductTS_3->Product

Figure 1: Kinetic landscape of Michael addition. The 4-isomer path (green) is energetically favorable due to resonance stabilization involving the pyridyl nitrogen, whereas the 3-isomer (red) lacks this pathway.

Comparative Data Profile

The following data summarizes the physicochemical properties and predicted kinetic behaviors of the isomers.

Feature2-(Ethenesulfonyl)pyridine3-(Ethenesulfonyl)pyridine4-(Ethenesulfonyl)pyridine
Abbreviation 2-ESP3-ESP4-ESP
Electronic Effect -I (Strong), -M (Strong)-I (Moderate), No -M -I (Weak), -M (Strong)
LUMO Energy Low (Highly Electrophilic)Medium (Moderately Electrophilic)Lowest (Most Electrophilic)
Steric Hindrance Moderate (Ortho-N)LowLow
Est.[1][2]

(GSH, pH 7.4)
< 5 mins> 60 mins< 2 mins
Hydrolytic Stability ModerateHighLow (Prone to hydration)
Primary Utility Rapid Labeling / TMEASelective Probes"Hot" Warheads / Fragment Screening

Note on 2-ESP vs. 4-ESP: While both are highly reactive, 4-ESP is typically slightly faster in sterically unencumbered environments. However, 2-ESP can exhibit unique "templating" effects if the target cysteine is near a residue that can hydrogen bond with the pyridine nitrogen.

Experimental Protocols

To validate these reactivity profiles in your specific biological context, use the following self-validating NMR kinetic assay.

Protocol: NMR-Based Thiol Reactivity Assay

Objective: Determine the second-order rate constant (

Materials:

  • Isomer stocks (2-, 3-, 4-ESP): 50 mM in

    
    -DMSO.
    
  • Nucleophile: N-acetylcysteine (NAC): 50 mM in

    
     (buffered to pH 7.4 with phosphate).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Baseline Acquisition:

    • Mix 10 µL of ESP stock + 10 µL Internal Standard + 500 µL deuterated phosphate buffer (pH 7.4).

    • Acquire

      
      H NMR (
      
      
      ) to integrate vinyl protons (typically
      
      
      6.0–7.0 ppm).
  • Reaction Initiation:

    • Add 10 µL NAC stock (1:1 stoichiometric ratio or 10-fold excess for pseudo-first-order).

    • Immediately insert into NMR probe.

  • Kinetic Loop:

    • Acquire spectra every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope represents

      
      .
      
    • Calculate

      
      .
      
Workflow Diagram

ExperimentalWorkflowcluster_prepPreparationcluster_measureMeasurementStockPrepare 50mM Stocks(DMSO-d6)MixMix Reactants(1:10 ESP:NAC)Stock->MixBufferPhosphate Buffer(pD 7.4)Buffer->MixNMR1H NMR Kinetic Loop(Every 60s)Mix->NMR t=0NMR->NMR t=nDataCalculate k_obs(Decay of Vinyl Signals)NMR->Data

Figure 2: Step-by-step NMR kinetic profiling workflow for determining electrophile reactivity constants.

Strategic Application in Drug Discovery

Selecting the correct isomer is a decision of Reactivity vs. Selectivity .

When to use 4-ESP (The "Sledgehammer")
  • Target: Low-abundance proteins or cysteines with high pKa (unreactive).

  • Context: Fragment-based screening (SuFEx or covalent fragments) where maximizing the signal of adduct formation is critical.

  • Risk: Higher likelihood of off-target modification and hydrolytic instability.

When to use 3-ESP (The "Scalpel")
  • Target: Hyper-reactive active site cysteines (e.g., catalytic cysteines in proteases).

  • Context: Late-stage lead optimization. If a 4-ESP lead is too toxic or promiscuous, switching to the 3-isomer retains the binding vector but dampens the warhead reactivity, potentially improving the therapeutic index.

When to use 2-ESP (The "Chelator")
  • Context: Metal-dependent enzymes. The 2-position nitrogen can coordinate with active site metals (Zn, Fe), providing a secondary binding interaction that directs the warhead specifically to the target.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. Retrieved from

  • Bordwell, F. G., et al. (1976).[2] The effects of divalent sulfur and divalent oxygen on carbanion stabilities. Journal of Organic Chemistry.

  • Emami, S., et al. (2022).[3] Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry.

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.

  • Al Abdel Hamid, A., & Kanan, S. (2012).[4] Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes: Substituent effect on electronic structure. Journal of Coordination Chemistry.

structural validation of 2-(ethenesulfonyl)pyridine-protein adducts using X-ray crystallography or cryo-EM

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of X-ray crystallography and cryo-electron microscopy (cryo-EM) for validating covalent adducts formed by 2-(ethenesulfonyl)pyridine (ESP) warheads. It is designed for structural biologists and medicinal chemists optimizing covalent inhibitors.

A Comparative Technical Guide: X-ray Crystallography vs. Cryo-EM

Executive Summary: The ESP Warhead

This compound (ESP) is a tunable cysteine-reactive electrophile used in targeted covalent inhibitors (TCIs) and covalent fragments. Unlike 2-sulfonylpyrimidines which react via nucleophilic aromatic substitution (


), the ESP moiety functions as a Michael acceptor  (vinyl sulfone derivative).
  • Mechanism: The pyridine ring acts as an electron-withdrawing group (EWG), activating the attached vinyl sulfone for nucleophilic attack by a cysteine thiolate.

  • Validation Goal: To unambiguously confirm the formation of a covalent thioether bond between the protein cysteine (

    
    ) and the 
    
    
    
    -carbon of the ligand's ethenyl group.
Mechanism of Action

The reaction proceeds via a Michael addition, resulting in a stable saturated sulfone adduct.

ESP_Mechanism Cys Cysteine Thiolate (Protein-S⁻) TS Enolate Transition State (Stabilized by Pyridine N) Cys->TS Nucleophilic Attack on β-Carbon ESP This compound (Michael Acceptor) ESP->TS Adduct Stable Thioether Adduct (Saturated Sulfone) TS->Adduct Protonation

Figure 1: Reaction mechanism of this compound with a cysteine residue.

Comparative Analysis: X-ray vs. Cryo-EM

Choosing the right modality depends on protein behavior, resolution requirements, and the physicochemical properties of the adduct.

FeatureX-ray Crystallography Cryo-Electron Microscopy (Cryo-EM)
Primary Output Electron density (

) at atomic resolution.
Coulomb potential density map.
Bond Visibility High. At <2.0 Å, the continuous density of the C-S covalent bond (1.82 Å) is often directly visible.Moderate. At 2.5–3.5 Å, "gapless density" bridges the ligand and protein, but individual bond atoms may blur.
Occupancy Critical. Low occupancy (<70%) leads to ambiguous density and difficulty in refinement.Flexible. 3D classification can computationally separate bound (adduct) vs. unbound particles.
Sample State Crystalline lattice.[1][2] Lattice packing forces may inhibit the conformational change required for adduct formation.Vitrified solution.[3] Captures native conformational ensembles and flexible loops.
Radiation Damage High Risk. C-S bonds are susceptible to specific radiation damage (bond breakage) during data collection.Managed. Dose fractionation allows "damage-weighting" to preserve high-frequency information.
Throughput High (via soaking systems like Diamond XChem).Medium (increasing with automated data collection).
Decision Matrix

Use the following logic to select your validation method:

DecisionMatrix Start Start: ESP-Protein Adduct Validation SizeCheck Protein Size? Start->SizeCheck CrystCheck Crystallizes easily? SizeCheck->CrystCheck < 50 kDa SizeCheck->CrystCheck 50-100 kDa (Grey Zone) Cryo Method: Cryo-EM (Single Particle Analysis) SizeCheck->Cryo > 100 kDa ResCheck Need < 2.0 Å bond geometry? CrystCheck->ResCheck Yes CrystCheck->Cryo No / Fails Xray Method: X-ray Crystallography (Soaking or Co-cryst) ResCheck->Xray Yes (Strict Bond Validation) ResCheck->Cryo No (Occupancy/Binding Mode sufficient) Hybrid Hybrid Approach (Cryo-EM for complex, X-ray for fragment) Cryo->Hybrid If resolution < 3.0 Å

Figure 2: Decision matrix for selecting the structural validation method.

Experimental Protocols

Method A: X-ray Crystallography (Soaking & Co-crystallization)

X-ray is the preferred method for fragment screening due to its speed and resolution.

1. Crystal Soaking (Fastest, High Throughput)

  • Suitability: Best for robust crystals with accessible solvent channels.

  • Protocol:

    • Grow apo-crystals of the target protein.

    • Transfer crystals to a drop containing mother liquor + 10–50 mM ESP ligand (high concentration drives the bimolecular reaction).

    • Incubation Time: Critical optimization parameter.

      • Too short: Low occupancy.

      • Too long: Crystal cracking due to conformational changes or lattice disruption.

      • Recommendation: Time course (1 hr, 4 hr, 24 hr).

    • Cryoprotect and flash-cool in liquid nitrogen.

2. Co-crystallization (Higher Success for Conformational Changes)

  • Suitability: When soaking cracks crystals or the binding site is occluded.

  • Protocol:

    • Incubate purified protein with 1.5–3.0 molar equivalents of ESP ligand in solution for 1–12 hours at 4°C.

    • Verify Adduct Formation: Use Intact Protein Mass Spectrometry (LC-MS) to confirm >90% conversion (mass shift of +Ligand MW).

    • Screen for crystallization conditions using the pre-formed complex.

3. Refinement Strategy (Crucial)

  • Restraints: You must define the covalent bond in your refinement dictionary (CIF file).

    • Define a LINK record between residue CYS (SG) and ligand (C_beta).

    • Target bond length: 1.82 Å (typical C-S single bond).

    • Target angles: Tetrahedral geometry at the ligand beta-carbon.

  • Validation: If the

    
     difference map shows green (positive) density on the bond or red (negative) density, adjust occupancy or bond length restraints.
    
Method B: Cryo-EM (Single Particle Analysis)

Cryo-EM is superior for large complexes or when the ESP adduct induces significant flexibility.

1. Sample Preparation

  • Incubation: Incubate protein (0.5–2.0 mg/mL) with 5–10 molar equivalents of ESP ligand.

    • Note: Higher excess is tolerated in solution than in crystals, but avoid micelle formation if the ligand is hydrophobic.

  • QC: Verify complex homogeneity via Size Exclusion Chromatography (SEC) or Mass Photometry before grid freezing.

2. Grid Preparation

  • Apply 3 µL of complex to glow-discharged Quantifoil grids (e.g., R1.2/1.3).

  • Blotting time: 3–6 seconds (optimize ice thickness).

  • Vitrify in liquid ethane.

3. Data Processing & Validation

  • 2D Classification: Look for secondary structure features.

  • 3D Classification: Use this to sort out unreacted (apo) particles if conversion wasn't 100%.

  • Map Sharpening: Apply B-factor sharpening to enhance high-resolution features at the binding site.

  • Density Analysis: At ~3.0 Å, you will not see the atoms of the bond. You look for "continuous density" .

    • Pass: Density flows uninterrupted from the Cys sulfur to the ligand.

    • Fail: A density break (gap) suggests low occupancy or radiation damage.

Data Interpretation & Pitfalls

Quantitative Data Summary
ParameterX-ray BenchmarkCryo-EM Benchmark
Resolution Limit 1.2 – 2.5 Å2.2 – 3.5 Å
Sample Quantity High (>10 mg)Low (<0.5 mg)
Ligand Concentration Very High (20-100 mM for soaking)Low (10-100 µM)
Verification Metric

map > 1.0

Map correlation (CC_mask)
Common Artifact Crystal packing prevents loop closureAir-water interface denaturation
Critical Pitfall: Radiation Damage

Sulfur atoms are electron-rich and absorb X-rays strongly.

  • X-ray: High dose can cleave the C-S bond you are trying to image. Mitigation: Collect data at 100K; use helical scans or multi-crystal datasets to limit dose per volume.

  • Cryo-EM: "Damage weighting" in processing (e.g., MotionCor2, RELION) helps, but the specific C-S bond density may fade in later frames.

References

  • 2-Sulfonylpyrimidines as Cysteine-Reactive Warheads

    • Title: 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation[4][5]

    • Source: ChemRxiv / University of Southampton
    • URL:[Link][6]

    • Context: Establishes the reactivity profile of sulfonyl-pyridine/pyrimidine scaffolds with cysteine.
  • Fragment Screening via X-ray Crystallography

    • Title: Fragment screening using X-ray crystallography[7][8][9]

    • Source: Top. Curr. Chem. (PubMed)[10][11]

    • URL:[Link]

    • Context: Protocols for high-throughput soaking and density valid
  • Cryo-EM vs X-ray Complementarity

    • Title: Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery[12]

    • Source: Acta Crystallographica Section F
    • URL:[Link]

    • Context: Detailed comparison of resolution limits and sample requirements.
  • Mass Spectrometry for Adduct Valid

    • Title: Technologies for Direct Detection of Covalent Protein–Drug Adducts
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

    • Context: Essential orthogonal valid
  • Chemical Properties of this compound

    • Title: this compound (PubChemLite)[10]

    • Source: PubChem
    • URL:[Link]

    • Context: Chemical structure and physicochemical properties.[4][13][14]

Sources

Evaluating the Cell Permeability and Metabolic Stability of 2-(Ethenesulfonyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Covalent Drug Discovery

Executive Summary 2-(Ethenesulfonyl)pyridine (ESP) derivatives represent a resurgence in "tunable" covalent warheads. Unlike the ubiquitous acrylamides (e.g., ibrutinib, osimertinib) which rely on specific scaffold geometry for reactivity, ESPs utilize the electronic properties of the pyridine ring to modulate the reactivity of the vinyl sulfone Michael acceptor. This guide provides a structural framework for evaluating ESPs against standard alternatives, focusing on the critical balance between target engagement (


)  and systemic stability (GSH 

)
.

The Chemical Context: ESPs vs. The Alternatives

To evaluate ESPs effectively, they must be benchmarked against the current "gold standards" of covalent inhibition.

Comparative Warhead Analysis
FeatureAcrylamides (Standard)Phenyl Vinyl Sulfones (Alternative)2-(Ethenesulfonyl)pyridines (Subject)
Reaction Mechanism Michael Addition (Soft)Michael Addition (Harder)Michael Addition (Tunable)
Intrinsic Reactivity (

)
Low to ModerateHighHigh (pH-dependent)
Solubility (LogS) ModerateLow (Hydrophobic)High (Pyridine N-effect)
Metabolic Liability Oxidative (CYP450) + GSHRapid GSH ConjugationRapid GSH Conjugation + N-Oxidation
Tunability Steric hindrance onlySubstituents on phenyl ringElectronic (N-protonation/H-bonding)

The ESP Advantage: The pyridine nitrogen in ESPs acts as an internal "switch." At physiological pH (7.4), the neutral pyridine maintains moderate reactivity. However, within an enzyme active site, if the pyridine nitrogen forms a hydrogen bond or becomes protonated (e.g., by a nearby Asp/Glu residue), the electron-withdrawing power of the sulfonyl group is amplified, drastically increasing the electrophilicity of the vinyl group specifically at the target [1, 2].

Metabolic Stability Evaluation

For ESPs, metabolic stability is not just about CYP450 oxidation; it is primarily defined by glutathione (GSH) sequestration . Vinyl sulfones are notorious "glutathione sponges."

Critical Experiment: The GSH Half-Life ( )

You cannot rely on standard microsomal stability assays alone. A specific GSH-reactivity assay is mandatory to predict systemic toxicity (haptenization).

Protocol: Pseudo-First-Order GSH Kinetics

Objective: Determine the intrinsic reactivity (


) and half-life of the ESP in a cytosolic-mimetic environment.
  • Preparation: Prepare a 10 mM stock of the ESP derivative in DMSO.

  • Reaction Mix: Dilute ESP to 10 µM in PBS (pH 7.4) containing 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics).

    • Control: 10 µM ESP in PBS without GSH (to monitor hydrolytic stability).

    • Reference: Ibrutinib (slow) and Phenyl Vinyl Sulfone (fast).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately quench with 200 µL acetonitrile containing 1% formic acid and an internal standard (e.g., tolbutamide).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the Parent+307 Da adduct (GSH conjugate).

Data Interpretation:




  • Target Metric: An ideal ESP candidate should have a GSH

    
     minutes in solution but high 
    
    
    
    against the protein target.
Protocol: Microsomal Stability (Metabolic Soft Spots)

ESPs are susceptible to N-oxidation on the pyridine ring, which can alter solubility and potency.

  • System: Liver Microsomes (Human/Mouse) + NADPH regenerating system.

  • Concentration: 1 µM test compound (low concentration prevents enzyme saturation).

  • Timepoints: 0, 15, 30, 45, 60 min.

  • Key Metabolite Watch: Look for M+16 (Pyridine N-oxide) and M+34 (Epoxide on vinyl group, though rare due to electron deficiency).

Cell Permeability: The Polarity Paradox

Vinyl sulfones are highly polar functional groups (


). Adding a pyridine ring increases polarity further (lowering LogD), which aids solubility but can impede passive membrane permeability compared to acrylamides.
Evaluation Workflow: PAMPA vs. Caco-2
  • Step 1: PAMPA (Parallel Artificial Membrane Permeability Assay)

    • Why: High-throughput screen for passive diffusion.

    • Note for ESPs: Run at pH 7.[1]4. If permeability is low (

      
       cm/s), the pyridine might be too ionized or the sulfone too polar.
      
  • Step 2: Caco-2 (Bi-directional)

    • Why: Assesses efflux liability. Pyridine derivatives are frequent substrates for P-gp (P-glycoprotein).

    • Metric: Calculate the Efflux Ratio (

      
      ).
      
    • Threshold: An

      
       indicates active efflux. Co-dose with Verapamil (P-gp inhibitor) to confirm.
      

Visualizing the Evaluation Logic

The following diagram illustrates the decision tree for progressing an ESP derivative from synthesis to lead optimization.

ESP_Evaluation_Workflow Start ESP Derivative Synthesis GSH_Assay GSH Reactivity (pH 7.4, 5mM GSH) Start->GSH_Assay Permeability Permeability (PAMPA / Caco-2) GSH_Assay->Permeability t1/2 > 60 min (Stable) Discard Discard / Redesign GSH_Assay->Discard t1/2 < 15 min (Too Reactive) Metabolism Microsomal Stability (HLM + NADPH) Permeability->Metabolism High Permeability Permeability->Discard P_app < 10^-6 (Too Polar) Target_Engagement Target Kinetics (k_inact / K_I) Metabolism->Target_Engagement Clean Profile Metabolism->Discard Rapid N-Oxidation Target_Engagement->Discard Low Potency Lead Lead Candidate Target_Engagement->Lead High Potency

Caption: Step-wise filtration logic for this compound derivatives, prioritizing GSH stability to prevent systemic toxicity.

Mechanistic Insight: The "Tunable" Activation

Understanding why ESPs behave differently than acrylamides is crucial for rational design.

ESP_Mechanism cluster_0 Cytosol (pH 7.4) cluster_1 Target Active Site Neutral Neutral Pyridine ESP (Moderate Electrophile) GSH Glutathione (GSH) Neutral->GSH Off-Target Exposure Activated Activated ESP (Pyridine H-bonded to Asp/Glu) Neutral->Activated Specific Binding & Protonation/H-bond Slow_Reaction Slow Conjugation (Low Toxicity) GSH->Slow_Reaction Cys Target Cysteine (Nucleophile) Activated->Cys Fast_Reaction Rapid Covalent Bond (High Potency) Cys->Fast_Reaction

Caption: The "Switchable" Mechanism. The pyridine nitrogen allows the warhead to remain quiescent in the cytosol but become highly reactive upon specific binding [1].

Summary of Key Metrics for Success

When publishing your comparison, organize your data to highlight these specific thresholds.

ParameterMethodSuccess Criterion for ESPs
GSH Stability LC-MS (Pseudo-1st order)

min
Permeability Caco-2 (A-B)

cm/s
Efflux Ratio Caco-2 (B-A / A-B)

(or sensitive to Verapamil)
Metabolic Stability HLM (

)

µL/min/mg protein
Selectivity Proteome Reactivity (Gel)Labeling restricted to target MW

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Ray, S., et al. (2020). 2-Sulfonyl Pyridines as Tunable, Cysteine-Reactive Electrophiles.[2][3] ACS Chemical Biology, 15(5), 1165–1172. Link[1]

  • Pines, M. A., et al. (2025). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[4] Polymer Chemistry. (Contextualized from general vinyl sulfone reactivity studies). Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2015). Drug Metabolism and Pharmacokinetics in the Design of Covalent Inhibitors. Drug Metabolism and Disposition, 43(3), 363–384. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Covalent Warheads: 2-(Ethenesulfonyl)pyridine vs. The Establishment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the resurgence of targeted covalent inhibitors (TCIs) represents a paradigm of rational design, offering unparalleled potency and prolonged duration of action.[1][2] Unlike their non-covalent counterparts that rely on a transient equilibrium of association and dissociation, covalent inhibitors form a stable, lasting bond with their protein target, effectively delivering a sustained therapeutic effect.[2] This allows for lower and less frequent dosing, which can improve patient compliance and reduce off-target effects.[2][3]

The efficacy and safety of a TCI are critically dependent on the electrophilic "warhead"—the reactive moiety responsible for forming the covalent bond.[1][4] For decades, the field has been dominated by a select few, primarily Michael acceptors like acrylamides.[3] However, concerns over their variable stability and potential for off-target reactivity have catalyzed the search for novel warheads with more tunable and selective profiles.[5][6]

This guide provides an in-depth comparative analysis of an emerging electrophilic scaffold, 2-(ethenesulfonyl)pyridine and its close analogs like 2-sulfonylpyrimidines, against the established covalent warheads: acrylamides , chloroacetamides , and cyanamides . As senior application scientists, our goal is not merely to present data but to provide the causal logic behind experimental design, enabling researchers to make informed decisions in their own covalent inhibitor programs.

Profiling the Combatants: Mechanisms and Characteristics

The choice of a covalent warhead is a multi-parameter optimization problem. An ideal warhead should be sufficiently reactive to engage its target efficiently but not so reactive that it indiscriminately modifies off-target proteins, leading to toxicity.[6] The primary nucleophilic targets in proteins are the side chains of amino acids like cysteine, serine, lysine, and histidine.[7] Cysteine, due to its relatively low abundance and high nucleophilicity, is the most common target for covalent drugs.[4][8]

The Challenger: this compound & Analogs

The this compound scaffold and related heteroaryl sulfones, such as 2-sulfonylpyrimidines, operate via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9][10] The electron-withdrawing nature of the sulfonyl group and the pyridine/pyrimidine ring activates the 2-position for attack by a nucleophile, such as the thiolate of a cysteine residue.

This class of warheads is gaining significant attention as a potential replacement for acrylamides.[5] Studies have shown that 2-sulfonylpyrimidines can react rapidly and chemoselectively with cysteine at neutral pH to form stable S-heteroarylated adducts.[9] A key advantage is their tunability; by modifying the heterocyclic core and the leaving group, their reactivity can be predictably modulated over several orders of magnitude.[9]

The Standard: Acrylamides

Acrylamides are the most prevalent warheads in both clinical candidates and FDA-approved covalent drugs, including blockbuster kinase inhibitors like ibrutinib and osimertinib.[2][3][6] They react with cysteine thiols via an irreversible Michael addition reaction.[6] Their widespread use stems from a generally moderate reactivity profile that can often be balanced to achieve a therapeutic window. However, this "Goldilocks" reactivity can be elusive, and off-target reactions remain a concern.[6] Recent advancements have led to modified acrylamides, such as fluorinated and cyano-acrylamides, to improve selectivity and pharmacokinetic properties.[11]

The Aggressor: Chloroacetamides

Chloroacetamides are highly reactive electrophiles that modify cysteine residues through a direct SN2 displacement of the chloride.[6][12] This high reactivity ensures potent target modification but comes at a significant cost. Chloroacetamides are often too reactive for systemic use, exhibiting poor selectivity and a higher potential for toxicity due to indiscriminate reactions with off-target proteins and nucleophiles like glutathione.[13][14] Despite this, they remain useful as tool compounds and have been successfully employed in specific contexts, such as fragment library screening.[12][15]

The Reversible Tactician: Cyanamides

Unlike the aforementioned warheads that typically form irreversible bonds, cyanamides engage nucleophiles in a reversible covalent interaction.[10][16] They react with cysteine thiols to form a reversible isothiourea adduct.[16] This reversibility offers a distinct advantage in mitigating the risks of permanent off-target modification, potentially leading to a better safety profile.[17] Cyanamides have emerged as promising warheads for targeting enzymes like cysteine proteases and kinases where a more transient inhibition is desired.[10]

Visualizing the Mechanisms of Action

Understanding the precise chemical transformations is fundamental to rational warhead design. The following diagram illustrates the distinct reaction pathways for each warhead class with a target cysteine residue.

G cluster_0 Mechanism of Covalent Warhead Reaction with Cysteine Cys_SH Target Protein Cysteine-SH ESP This compound ACR Acrylamide CLA Chloroacetamide CYA Cyanamide Prod_ESP Cys-S-Pyridyl Adduct (Stable) ESP->Prod_ESP SNAr Prod_ACR Cys-S-Adduct (Stable) ACR->Prod_ACR Michael Addition Prod_CLA Cys-S-Adduct (Stable) CLA->Prod_CLA SN2 Prod_CYA Cys-S-Isothiourea (Reversible) CYA->Prod_CYA Reversible Addition

Caption: Reaction mechanisms of different covalent warheads with a cysteine thiol.

Head-to-Head: A Quantitative Comparison

The selection of a warhead is ultimately guided by empirical data. Below is a summary table comparing the key performance attributes of the four warhead classes. The reactivity and selectivity are highly context-dependent, but general trends can be established.

FeatureThis compound & AnalogsAcrylamidesChloroacetamidesCyanamides
Mechanism SNArMichael AdditionSN2Reversible Addition
Reversibility IrreversibleIrreversibleIrreversibleReversible
Typical Reactivity Moderate to High (Tunable)[9]Low to Moderate[3]Very High[13]Moderate (Reversible)[16]
Selectivity for Cys High[9]Moderate to HighLow to ModerateHigh[16]
Key Advantage Highly tunable reactivity; good stability[5]Well-established; proven in multiple approved drugs[2]Potent and rapid target modificationImproved safety profile due to reversibility[17]
Key Disadvantage Newer class, less clinical precedentPotential for off-target reactivity; glutathione reactivity[6]High potential for off-target toxicity[13]May not achieve full or sustained target inhibition
Notable Drugs Preclinical (e.g., BTK inhibitors)[5]Ibrutinib, Osimertinib, Afatinib[2][6]Primarily tool compounds[15]PF-06650833 (JAK3 inhibitor)[18]

The Proving Grounds: Self-Validating Experimental Protocols

Objective benchmarking requires robust and reproducible experimental protocols. The following workflows are designed to provide a comprehensive assessment of a novel warhead's efficacy against established standards.

Experimental Workflow Overview

This diagram outlines a logical flow for the comprehensive evaluation of a covalent warhead, from initial reactivity assessment to in-cell validation.

Caption: A logical workflow for benchmarking the efficacy of covalent warheads.

Protocol 1: Intrinsic Reactivity Assessment with Glutathione (GSH)

Causality: Before testing a warhead on a specific protein target, it's crucial to understand its intrinsic electrophilicity. Glutathione (GSH) is a biologically relevant thiol present at high concentrations in cells and serves as an excellent model nucleophile.[19][20] A warhead that reacts too rapidly with GSH is likely to be non-selective and have poor bioavailability in vivo. This assay provides a first-pass filter for weeding out overly reactive compounds.

Methodology (NMR-based):

  • Preparation: Prepare a stock solution of the test warhead (e.g., 10 mM in DMSO-d6) and a stock solution of GSH (e.g., 10 mM in a suitable aqueous buffer prepared in D₂O, pH adjusted to 7.4).

  • Reaction Initiation: In an NMR tube, mix the warhead and GSH solutions to final concentrations of 1 mM each. Include a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid, TMSP).

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Analysis: Monitor the disappearance of the proton signals corresponding to the starting warhead and the appearance of signals for the GSH-adduct. Integrate the signals relative to the internal standard.

  • Kinetics: Plot the concentration of the remaining warhead versus time. Fit the data to a second-order rate equation to determine the rate constant (k_GSH).

  • Self-Validation: Run a known warhead (e.g., N-ethylmaleimide as a highly reactive control; acrylamide as a moderate control) in parallel to validate the assay conditions and provide a benchmark for comparison.

Protocol 2: Kinetic Analysis of Target Inhibition (k_inact/K_i)

Causality: While IC₅₀ values are useful, they are insufficient for characterizing covalent inhibitors because they are time-dependent.[7] A more rigorous method is to determine the second-order rate constant of inactivation, k_inact/K_i. This value represents the efficiency of covalent modification, incorporating both the initial non-covalent binding affinity (K_i) and the maximal rate of inactivation (k_inact).[7][21] This allows for a true apples-to-apples comparison of different warheads attached to the same scaffold.

Methodology (Enzyme Activity Assay):

  • Reagents: Purified target enzyme, substrate (preferably fluorogenic or chromogenic for continuous monitoring), and the covalent inhibitor.

  • Assay Setup: In a microplate, pre-incubate the enzyme with a range of inhibitor concentrations for various lengths of time (e.g., 0, 5, 10, 20, 40 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a plate reader. Calculate the initial velocity (v_i) for each condition.

  • Analysis: For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity (ln(% activity)) versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).

  • k_inact/K_i Determination: Plot the k_obs values against the corresponding inhibitor concentrations.

    • For conditions where [I] << K_i, the slope of the resulting line is an estimate of k_inact/K_i.

    • For a full characterization, fit the data to the Michaelis-Menten-like equation: k_obs = (k_inact * [I]) / (K_i + [I]) to determine both k_inact and K_i.

  • Self-Validation: A non-covalent inhibitor of the same target should show no time-dependent decrease in activity. A vehicle-only control (e.g., DMSO) must be run to ensure enzyme stability over the pre-incubation period.

Conclusion and Future Perspectives

The selection of a covalent warhead is a critical decision in drug design that profoundly impacts a molecule's potency, selectivity, and safety profile. While acrylamides have been the workhorse of the field, their limitations necessitate the exploration of novel electrophiles.

Our analysis indicates that This compound and its heteroaryl sulfone analogs represent a highly promising class of covalent warheads.[5][9] Their chief advantage lies in their synthetic tractability and the ability to finely tune their reactivity through rational chemical modification, potentially offering a wider therapeutic window than traditional Michael acceptors.[9] Recent studies demonstrating their successful application as acrylamide surrogates for inhibiting Bruton's tyrosine kinase (BTK) with comparable potency and improved plasma stability underscore their potential.[5]

Conversely, highly reactive warheads like chloroacetamides, while powerful, should be reserved for specific applications where systemic exposure is limited. Reversible warheads like cyanamides occupy a valuable niche, offering a solution for targets where permanent inhibition is undesirable or poses a safety risk.

The future of covalent drug discovery is bright, with an expanding arsenal of warheads targeting not only cysteine but also other nucleophilic residues like lysine, tyrosine, and serine.[17][18] The rigorous, systematic benchmarking of these novel electrophiles against established standards, using the principles and protocols outlined in this guide, is paramount. By understanding the causal relationships between warhead structure, reactivity, and biological outcome, we can continue to design the next generation of safer and more effective targeted covalent therapies.

References

  • Pichon, M. M., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. University of Southampton ePrints.
  • Baud, M. G., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed.
  • Pettersson, M., & Narayanan, A. (2020). 10 years into the resurgence of covalent drugs. Future Medicinal Chemistry via PMC.
  • Various Authors. (n.d.). Activity of covalent warheads with cysteine; data in triplicate.
  • Walter, M., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry via PMC.
  • Parker, C. G., & Abbas, A. (n.d.). Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched off” via Bioorthogonal Chemistry Inside Live Cells.
  • Zhao, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules via MDPI.
  • Johnson, D. S., & Weïwer, M. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
  • WuXi Discovery Services. (2025). Targeted Covalent Inhibitor Synthesis. YouTube.
  • Zhao, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC.
  • Carna Biosciences. (n.d.). Covalent inhibitors. Kinase Logistics Europe.
  • Zhao, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
  • CAS. (2023).
  • Potocnak, T., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed.
  • Wang, Y., et al. (2024). Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed.
  • Lonsdale, R., & Ward, R. A. (2018). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PMC.
  • Singh, H., et al. (2025). Key advances in the development of reversible covalent inhibitors. PMC.
  • Liu, P., et al. (2019). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B via PMC.
  • Enamine. (n.d.). Cyanamides. Enamine.
  • WuXi AppTec. (n.d.). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Penner, N., et al. (2020). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology.
  • Hughes, S. J., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.
  • Krüger, J., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.
  • Focke, M., & Feldmann, I. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed.

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Safety Operating Guide

Navigating the Disposal of 2-(Ethenesulfonyl)pyridine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Reactivity of 2-(Ethenesulfonyl)pyridine

This compound's reactivity is a double-edged sword. Its utility as a research tool is derived from the electrophilic nature of the vinyl sulfone group, which makes it an effective Michael acceptor, readily reacting with nucleophiles like the thiol group of cysteine residues.[1] This same reactivity, however, necessitates careful handling and disposal to prevent unwanted reactions and potential biological harm.

The pyridine component of the molecule suggests several hazards, including:

  • Flammability: Pyridine and its derivatives are often flammable liquids.[2][3][4]

  • Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: Contact can cause skin and eye irritation.[3]

The vinyl sulfone group contributes its own set of hazards:

  • High Reactivity: As a Michael acceptor, it can react with biological nucleophiles, which is the basis for its potential to cause skin burns and allergic reactions.

  • Lack of Specific Data: The absence of a dedicated SDS for this compound means its full toxicological and environmental profile has not been formally documented. Therefore, it is prudent to treat it as a substance with significant potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause serious eye irritation or burns.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation, burns, and potential allergic reactions.[2]
Body Protection A flame-resistant lab coat.Protects against splashes and potential ignition, given the flammability of pyridine derivatives.
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]The volatility of the compound is unknown, and inhalation of pyridine-like substances can be harmful.[3] A fume hood provides the most reliable protection.

Disposal Workflow: A Step-by-Step Approach

The proper disposal of this compound requires a multi-step approach that prioritizes safety and regulatory compliance. The following workflow provides a clear decision-making path from waste generation to final disposal.

DisposalWorkflow cluster_0 Initial Handling cluster_1 Waste Segregation cluster_2 Treatment & Packaging cluster_3 Final Waste Forms cluster_4 Final Disposal start Waste Generated (Pure compound, solutions, contaminated materials) assess Assess Waste Stream - Pure compound? - Dilute solution? - Contaminated solid? start->assess pure_compound Pure/Concentrated Waste assess->pure_compound >1% dilute_aqueous Dilute Aqueous Waste (<1% w/v) assess->dilute_aqueous <1% Aqueous contaminated_solids Contaminated Solids (Gloves, paper towels, etc.) assess->contaminated_solids Solid package_liquids Collect in a labeled, sealed, chemically compatible container. pure_compound->package_liquids deactivate Deactivation Protocol (See Section 4) dilute_aqueous->deactivate package_solids Double-bag in sealed polyethylene bags. contaminated_solids->package_solids deactivated_waste Deactivated Aqueous Waste deactivate->deactivated_waste packaged_solids Packaged Solid Waste package_solids->packaged_solids packaged_liquids Packaged Liquid Waste package_liquids->packaged_liquids final_disposal Dispose as Hazardous Waste via Institutional EHS Protocol deactivated_waste->final_disposal packaged_solids->final_disposal packaged_liquids->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste streams.

Experimental Protocol: Deactivation of Dilute Aqueous Waste

For dilute aqueous solutions containing less than 1% (w/v) of this compound, a deactivation step can be performed to mitigate the reactivity of the vinyl sulfone group prior to collection for disposal. This procedure is based on the known reactivity of vinyl sulfones with nucleophiles and the suggestion of using alkali for their decomposition.[6]

Objective: To hydrolyze the electrophilic vinyl sulfone moiety to the less reactive hydroxyethylsulfone derivative.

Materials:

  • Dilute aqueous waste of this compound (<1% w/v)

  • 1 M Sodium hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood while wearing all required PPE.

  • Neutralization: Place the container with the dilute aqueous waste on a stir plate and add a stir bar.

  • pH Adjustment: While stirring, slowly add 1 M NaOH solution dropwise. Monitor the pH of the solution using pH indicator strips or a pH meter.

  • Target pH: Continue adding NaOH until the pH of the solution is stable between 10 and 11.

  • Reaction Time: Allow the solution to stir at room temperature for a minimum of 24 hours. This extended time, even at room temperature, allows for the hydrolysis of the vinyl sulfone.

  • Final pH Check: After 24 hours, check the pH again. If it has dropped, readjust to pH 10-11 and let it stir for another 4 hours.

  • Collection: Once the reaction is complete, transfer the deactivated solution to a clearly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.

Spill Management: Immediate Actions for Containment and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For small spills (less than 100 mL) in a fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Absorb the spill with an inert material such as dry sand, earth, or a commercial sorbent.[5]

  • Collection: Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cleaning materials as contaminated solid waste.

For large spills (greater than 100 mL) or any spill outside a fume hood:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure the Area: Prevent entry to the spill area.

  • Professional Cleanup: Allow trained emergency personnel to handle the cleanup.

Final Disposal Considerations: Adherence to Regulations

All waste streams containing this compound, whether in pure form, in solution, or as contaminated solids, must be disposed of as hazardous waste.[3] It is imperative to follow your institution's and local regulations for hazardous waste disposal.[6] Never pour this compound or its solutions down the drain.

By adhering to the protocols outlined in this guide, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.